4-bromo-5-(trifluoromethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHNMRUVJDWVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941875 | |
| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19968-17-3 | |
| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19968-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70941875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-(trifluoromethyl)-1H-pyrazole | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This fluorinated pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group and the reactive bromine atom, which allows for further molecular elaboration. This document details a feasible synthetic pathway, experimental protocols, and a thorough characterization profile.
Synthesis
The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the synthesis of the precursor, 5-(trifluoromethyl)-1H-pyrazole, followed by a regioselective bromination at the 4-position.
Synthesis of 5-(trifluoromethyl)-1H-pyrazole (Precursor)
The synthesis of 5-(trifluoromethyl)-1H-pyrazole can be accomplished through the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with hydrazine. A common and effective precursor is 4,4,4-trifluoro-1-(dimethylamino)but-1-en-3-one, which can be reacted with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-(dimethylamino)but-1-en-3-one (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5-(trifluoromethyl)-1H-pyrazole.
Bromination of 5-(trifluoromethyl)-1H-pyrazole
The bromination of 5-(trifluoromethyl)-1H-pyrazole to yield the target compound, this compound, is achieved through electrophilic substitution using N-bromosuccinimide (NBS) as the brominating agent. The trifluoromethyl group at the 5-position directs the bromination to the 4-position of the pyrazole ring.
Experimental Protocol:
-
Reaction Setup: Dissolve 5-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a suitable solvent, such as acetonitrile or dichloromethane.
-
Addition of Brominating Agent: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Characterization
The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and analytical techniques. The expected data are summarized below.
Physical Properties
| Property | Value |
| Molecular Formula | C₄H₂BrF₃N₂ |
| Molecular Weight | 228.97 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 80-100 °C |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CDCl₃, Acetone) |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| ¹H NMR | CDCl₃ | ~7.8 | s (singlet), 1H (pyrazole C-H) |
| ~12-13 | br s (broad singlet), 1H (pyrazole N-H) | ||
| ¹³C NMR | CDCl₃ | ~120 (q, ¹JCF ≈ 268 Hz) | C-CF₃ |
| ~135 (q, ²JCF ≈ 38 Hz) | C5-CF₃ | ||
| ~95 | C4-Br | ||
| ~138 | C3-H | ||
| ¹⁹F NMR | CDCl₃ | ~ -60 | s (singlet), 3F |
2.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3300 | N-H stretching |
| 1500-1600 | C=N and C=C stretching (pyrazole ring) |
| 1100-1300 | C-F stretching (strong) |
| ~600 | C-Br stretching |
2.2.3. Mass Spectrometry (MS)
| Technique | Expected m/z | Assignment |
| ESI-MS | 228.9/230.9 | [M+H]⁺ (isotopic pattern for Br) |
| 227.9/229.9 | [M-H]⁻ (isotopic pattern for Br) |
Applications in Drug Discovery
Bromo- and trifluoromethyl-substituted pyrazoles are prominent scaffolds in medicinal chemistry due to their wide range of biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromo substituent provides a handle for further chemical modifications through cross-coupling reactions to explore the chemical space and optimize lead compounds.
Technical Guide: Physicochemical Properties of 4-bromo-5-(trifluoromethyl)-1H-pyrazole
Executive Summary
This document provides a technical overview of the physicochemical properties of 4-bromo-5-(trifluoromethyl)-1H-pyrazole. Direct experimental data for this specific compound is scarce in publicly available literature. Therefore, this guide presents data for the closely related analogue, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, as a proxy, alongside generalized experimental protocols and logical diagrams illustrating its synthesis and structure-property relationships. This information is intended to guide researchers in estimating the properties and developing methodologies for the synthesis and evaluation of the title compound.
Physicochemical Data
No specific experimental data for this compound was found. The following table summarizes the available quantitative data for the analogous compound, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS No: 60061-68-9) . These values should be considered as estimates for the title compound, as the presence of a methyl group at the 3-position will influence the final properties.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrF₃N₂ | [1][2] |
| Molecular Weight | 229.00 g/mol | [1] |
| Melting Point | 89-90 °C | [1] |
| 105.0 to 109.0 °C | ||
| 112-114 °C | [2] | |
| Boiling Point | 242.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.83 ± 0.50 (Predicted) | [1] |
| logP (XLogP3) | 2.50 | [1] |
| Physical State | Solid, White to Light Yellow Powder/Crystal | [2] |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. | [2] |
Disclaimer: The data presented is for a methylated analogue. The absence of the methyl group in this compound would likely result in a lower molecular weight, and may lead to differences in melting point, boiling point, and lipophilicity (logP).
Experimental Methodologies & Synthesis
Detailed experimental protocols for the determination of the physicochemical properties of the title compound are not available. However, standard methodologies can be applied. A plausible synthetic route is also outlined.
General Synthesis Workflow
The synthesis of this compound would likely proceed in two key stages: the formation of the pyrazole ring followed by electrophilic bromination.
Caption: A plausible two-step synthesis for this compound.
Experimental Protocols
-
Synthesis of 5-(Trifluoromethyl)-1H-pyrazole (Intermediate): A general procedure involves the cyclocondensation of a trifluoromethyl-β-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione) with hydrazine hydrate in a suitable solvent like ethanol, typically under reflux conditions.
-
Bromination Protocol: The bromination of a pyrazole ring at the 4-position is commonly achieved using an electrophilic brominating agent.
-
Dissolve the 5-(trifluoromethyl)-1H-pyrazole intermediate in a suitable solvent, such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (NBS) to the solution portion-wise at room temperature.
-
Stir the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is typically quenched with an aqueous solution of sodium thiosulfate.
-
The product is then extracted with an organic solvent, dried, and purified, commonly by column chromatography on silica gel.
-
-
Melting Point Determination: The melting point can be determined using a standard melting point apparatus (e.g., Gallenkamp) or by Differential Scanning Calorimetry (DSC), which provides a more precise melting range and enthalpy of fusion.
-
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. This involves titrating a solution of the compound in a suitable solvent system (e.g., water-methanol mixture) with a standardized base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.
-
logP Determination: The octanol-water partition coefficient (logP), a measure of lipophilicity, is commonly determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. After vigorous shaking and separation of the layers, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC). The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Structure-Property Relationships and Potential Applications
The chemical structure of this compound suggests several key physicochemical characteristics that are relevant to its application in research and drug development.
Caption: The influence of key structural motifs on the properties and applications of the title compound.
-
Pyrazole Core: The aromatic pyrazole ring is a common scaffold in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can be a hydrogen bond donor, facilitating interactions with biological targets.
-
Trifluoromethyl Group: The electron-withdrawing trifluoromethyl (CF₃) group can significantly impact the molecule's properties. It generally increases lipophilicity (contributing to a higher logP), enhances metabolic stability by blocking potential sites of oxidation, and can modulate the pKa of the pyrazole ring.
-
Bromo Group: The bromine atom at the 4-position serves as a versatile synthetic handle. It can be readily replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira reactions) to introduce a wide variety of other functional groups, making this compound a valuable building block for creating libraries of new molecules for screening. The bromine atom also contributes to the overall lipophilicity and molecular weight.
Given these features, this compound is a promising starting material for the synthesis of novel compounds with potential biological activities, including as enzyme inhibitors or receptor modulators in pharmaceutical and agrochemical research.
References
Spectroscopic Data of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-bromo-5-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Singlet | 1H | C3-H |
| ~ 13.0 - 14.0 | Broad Singlet | 1H | N1-H |
Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 - 140 | C3 |
| ~ 95 - 100 | C4 |
| ~ 145 - 150 (quartet) | C5 |
| ~ 120 - 125 (quartet) | CF₃ |
Note: The carbon attached to the trifluoromethyl group (C5) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -65 | Singlet | -CF₃ |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3300 | Medium, Broad | N-H Stretch |
| ~ 1550 - 1600 | Medium | C=N Stretch |
| ~ 1100 - 1300 | Strong | C-F Stretch |
| ~ 1000 - 1100 | Medium | Pyrazole Ring Vibrations |
| ~ 600 - 800 | Medium | C-Br Stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+•, [M+2]+• | Molecular ion peaks (presence of Bromine isotope pattern) |
| [M-Br]+ | Fragment ion resulting from the loss of a bromine atom |
| [M-CF₃]+ | Fragment ion resulting from the loss of the trifluoromethyl group |
| [M-HCN]+• | Fragment ion from ring cleavage |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.
-
¹H NMR: Spectra would be acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Spectra would be acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence would be used.
-
¹⁹F NMR: Spectra would be acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 MHz.
IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method would be employed.
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
KBr Pellet: Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.
The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.
-
EI-MS: A small amount of the sample is introduced into the ion source, typically heated to induce vaporization, and bombarded with a high-energy electron beam (e.g., 70 eV).
-
ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. This method is particularly useful for confirming the molecular weight via the [M+H]⁺ or [M-H]⁻ ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
CAS number and IUPAC name for 4-bromo-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific unsubstituted compound, this guide also includes information on the closely related and well-characterized analogue, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, to provide valuable comparative insights.
Chemical Identity
A specific CAS (Chemical Abstracts Service) number for the unsubstituted this compound could not be definitively identified in publicly available databases. The IUPAC name for this compound is This compound .
For the purpose of providing concrete data, this guide will heavily reference the methylated analogue:
-
Compound Analogue: 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole
-
IUPAC Name: 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[1]
Physicochemical Properties
Quantitative data for the methylated analogue, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, is summarized below.
| Property | Value | Reference |
| Molecular Formula | C5H4BrF3N2 | [1][2] |
| Molecular Weight | 229.00 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Melting Point | 112-114 °C | [1] |
| Boiling Point | 315 °C | [1] |
| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles is typically achieved through the electrophilic bromination of a 5-(trifluoromethyl)-1H-pyrazole precursor. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).
General Experimental Protocol: Bromination of Pyrazoles with NBS
This protocol is a generalized procedure for the bromination of pyrazoles and can be adapted for the synthesis of this compound.[5][6][7]
Materials:
-
5-(Trifluoromethyl)-1H-pyrazole (starting material)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether
-
Water
-
Magnesium sulfate or Sodium sulfate (drying agent)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-(trifluoromethyl)-1H-pyrazole (1 equivalent) in the chosen solvent (e.g., DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution.
-
Maintain the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the reaction to warm to room temperature.
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Spectroscopic Data of Analogue
The following tables summarize the available spectroscopic data for the analogue, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. This data can serve as a valuable reference for the characterization of the title compound.
NMR Spectroscopy
While specific NMR data for 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole was not found in the search results, general characteristics for similar pyrazole derivatives can be inferred. The proton NMR would be expected to show a signal for the N-H proton and a singlet for the C-H proton of the pyrazole ring. The carbon NMR would show distinct signals for the carbon atoms of the pyrazole ring and the trifluoromethyl group. For related halogenated aminopyrazole derivatives, the protons of the pyrazole ring display anticipated chemical shift values depending on the substituents.[8]
IR Spectroscopy
Infrared spectroscopy is a valuable tool for identifying functional groups. For pyrazole derivatives, characteristic bands for N-H stretching, C=N stretching, and C-H stretching are typically observed. For halogenated aminopyrazoles, characteristic bands for C-N stretching are observed in the range of 1217–1213 cm⁻¹ and 1192–1100 cm⁻¹.[8]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule. For 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, the expected molecular ion peaks would correspond to its molecular weight, considering the isotopic distribution of bromine.
Logical Relationship Diagram: Synthesis and Characterization
Caption: Logical workflow from synthesis to final product characterization.
Conclusion
This compound represents an important scaffold in medicinal chemistry. While direct experimental data for this specific molecule is scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from a close structural analogue. Researchers and scientists in drug development can utilize this information to synthesize and evaluate this compound for its potential biological activities.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 60061-68-9 Cas No. | 4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | Apollo [store.apolloscientific.co.uk]
- 4. 4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole | 60061-68-9 | TCI AMERICA [tcichemicals.com]
- 5. books.rsc.org [books.rsc.org]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Halogenated Pyrazoles: A Technical Literature Review
Introduction
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal and agricultural chemistry.[1] Their discovery dates back to 1883, when Ludwig Knorr first synthesized a substituted pyrazole derivative.[2][3] The parent compound was synthesized by Edward Buchner in 1889.[3] The pyrazole scaffold is found in a multitude of clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib.[4] The introduction of halogen atoms onto the pyrazole core is a critical strategy in drug design, as it can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7] This technical guide provides a comprehensive review of the discovery and evolution of synthetic methodologies for preparing halogenated pyrazoles, focusing on key experimental protocols and quantitative data for researchers in drug development.
Direct Electrophilic Halogenation of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Halogenation typically occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible carbon atom.[4][8][9]
Mechanism and Reagents
Direct halogenation is most commonly achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), which serve as sources of an electrophilic halogen ("X+").[10][11] The reaction proceeds under mild conditions and often without the need for a catalyst.[11] However, for less reactive substrates or to enhance reaction rates, catalysts can be employed.[12]
// Positioning pyrazole -> nxs [style=invis]; product -> succinimide [style=invis]; } } Caption: Electrophilic aromatic substitution mechanism for C4-halogenation of pyrazoles.
Experimental Protocol: C4-Halogenation of 3-Aryl-1H-pyrazol-5-amines
A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using NXS has been developed, providing an effective metal-free protocol at room temperature.[10] Dimethyl sulfoxide (DMSO) plays a dual role as both catalyst and solvent in this transformation.[10]
General Procedure: To a solution of 3-aryl-1H-pyrazol-5-amine (0.2 mmol, 1.0 equiv.) in DMSO (2.0 mL), N-halosuccinimide (0.22 mmol, 1.1 equiv.) is added. The reaction mixture is stirred at room temperature for 1-3 hours. After completion (monitored by TLC), the reaction mixture is poured into ice water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-halogenated pyrazole derivative.[10]
Data Presentation: C4-Halogenation Yields
| Entry | Substrate (Ar) | Halogenating Agent | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | NBS | 1 | 96 | [10] |
| 2 | 4-Methylphenyl | NBS | 1 | 98 | [10] |
| 3 | 4-Methoxyphenyl | NBS | 1.5 | 95 | [10] |
| 4 | 4-Chlorophenyl | NBS | 2 | 92 | [10] |
| 5 | Phenyl | NCS | 2 | 87 | [10] |
| 6 | 4-Methylphenyl | NCS | 2 | 89 | [10] |
| 7 | Phenyl | NIS | 2.5 | 94 | [10] |
| 8 | 4-Methylphenyl | NIS | 3 | 96 | [10] |
Synthesis of 3- and 5-Halogenated Pyrazoles
Synthesizing pyrazoles halogenated at the C3 or C5 positions is more challenging due to the intrinsic preference for C4 halogenation.[4] Strategies to overcome this involve either blocking the C4 position before halogenation or utilizing precursors that install the halogen at the desired position during ring formation.
Dehydroxyhalogenation of Pyrazolones
One of the most robust methods for preparing 3-chloro- and 5-chloropyrazoles is the dehydroxyhalogenation of the corresponding 3-hydroxy- or 5-hydroxypyrazoles (often existing in their pyrazolone tautomeric forms).[4] Reagents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) are commonly used for this transformation.[4]
General Procedure: The hydroxypyrazole is heated, often under reflux, with an excess of phosphorus oxyhalide (e.g., POCl₃), sometimes in the presence of a base like dimethylaniline or triethylamine. After the reaction is complete, the excess POCl₃ is carefully quenched, typically by pouring the mixture onto ice. The product is then extracted and purified.
Synthesis from Halogenated Precursors (Knorr Synthesis)
The foundational Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted to produce halogenated pyrazoles directly.[2][3] By starting with a halogenated 1,3-dicarbonyl compound, the halogen atom is incorporated into the pyrazole ring during the cyclization step.
General Procedure: A halogenated 1,3-dicarbonyl compound (e.g., 2-chloro-1,3-butanedione) is dissolved in a suitable solvent, such as ethanol. A hydrazine derivative (e.g., phenylhydrazine) is added, often with a catalytic amount of acid. The mixture is heated to reflux until the reaction is complete. Upon cooling, the product often crystallizes and can be isolated by filtration, or it can be extracted and purified by chromatography.
Modern Synthetic Methodologies
Recent advancements have focused on developing more efficient, sustainable, and regioselective methods for the synthesis of halogenated pyrazoles.
Electrochemical Synthesis of 4-Halopyrazoles
An innovative approach utilizes electrochemical cascade reactions between N,N-dimethyl enaminones and hydrazine reagents in the presence of a halogen source.[13] This method operates under mild, transition-metal-free conditions in an aqueous tetrahydrofuran (THF) medium. The reaction proceeds via the formation of a pyrazole intermediate, followed by the selective addition of an electrochemically generated halogen radical.[13]
General Procedure: In an undivided electrochemical cell equipped with a platinum plate anode and a carbon plate cathode, the enaminone (0.2 mmol), hydrazine hydrate (0.3 mmol), and a halogen source (e.g., NaBr, 0.4 mmol) are dissolved in THF/H₂O. The mixture is electrolyzed at a constant current at room temperature. After the reaction, the solvent is removed, and the residue is purified by column chromatography.[13]
Data Presentation: Electrochemical Halogenation
| Entry | Enaminone Substituent | Halogen Source | Current (mA) | Yield (%) | Reference |
| 1 | Phenyl | NaBr | 10 | 95 | [13] |
| 2 | 4-Chlorophenyl | NaBr | 10 | 93 | [13] |
| 3 | 2-Thienyl | NaBr | 10 | 89 | [13] |
| 4 | Phenyl | NaCl | 15 | 86 | [13] |
| 5 | 4-Chlorophenyl | NaCl | 15 | 82 | [13] |
Organocatalytic Halogenation
To improve the efficiency of halogenation with NXS, particularly for more challenging substrates, organocatalysts can be employed. Gallocyanine has been identified as an effective halogen-transfer agent that enhances the rate of halogenation of pyrazoles with NBS.[12] This method offers a mild and rapid route to 4-bromopyrazoles.
General Procedure: To a solution of the pyrazole substrate (0.25 mmol) and gallocyanine (0.0125 mmol, 5 mol%) in acetonitrile (2.5 mL), NBS (0.275 mmol) is added. The reaction is stirred at room temperature for 15 minutes. The solvent is then evaporated, and the residue is purified by column chromatography.[12]
Data Presentation: Organocatalytic vs. Uncatalyzed Bromination
| Substrate | Catalyst | Time | Yield (%) | Reference |
| 1,3,5-Trimethylpyrazole | None | 15 min | 15 | [12] |
| 1,3,5-Trimethylpyrazole | Gallocyanine (5 mol%) | 15 min | 96 | [12] |
| 1-Phenyl-3,5-dimethylpyrazole | None | 15 min | 26 | [12] |
| 1-Phenyl-3,5-dimethylpyrazole | Gallocyanine (5 mol%) | 15 min | 95 | [12] |
Conclusion
The synthesis of halogenated pyrazoles has evolved significantly from early discoveries based on classical electrophilic substitution. While direct C4-halogenation remains a straightforward and widely used method, a diverse toolkit of strategies is now available to access the more challenging 3- and 5-halogenated isomers. The use of halogenated precursors in Knorr-type syntheses and the dehydroxyhalogenation of pyrazolones are established and reliable routes. Furthermore, modern methodologies, including transition-metal-free electrochemical reactions and efficient organocatalytic systems, offer milder conditions, improved sustainability, and excellent yields. This array of synthetic tools provides researchers and drug development professionals with the flexibility needed to generate novel halogenated pyrazole structures with tailored properties for a wide range of applications.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Solubility Landscape of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide
For Immediate Release
[City, State] – In the landscape of pharmaceutical and agrochemical research, the physicochemical properties of novel compounds are paramount to their successful development and application. This technical guide offers an in-depth exploration of the solubility of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While quantitative solubility data for this specific molecule remains limited in publicly available literature, this document provides a comprehensive overview of its expected solubility in common organic solvents, detailed experimental protocols for solubility determination, and a generalized workflow for its synthesis and biological evaluation.
Core Concepts in the Solubility of Pyrazole Derivatives
The solubility of pyrazole derivatives, including this compound, is governed by the interplay of their structural features and the properties of the solvent. The presence of the polar pyrazole ring, with its nitrogen atoms capable of hydrogen bonding, contrasts with the nonpolar characteristics of the bromo and trifluoromethyl substituents. This balance dictates the compound's affinity for various organic solvents. Generally, pyrazole-based compounds exhibit favorable solubility in polar aprotic and protic solvents.
Qualitative Solubility Profile
Based on data available for structurally similar compounds, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, a qualitative solubility profile for this compound can be inferred. The compound is expected to be soluble in solvents like methanol, chloroform, and dimethyl sulfoxide (DMSO).[1] However, precise quantitative measurements are essential for applications in drug formulation and process chemistry.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility |
| Methanol | Soluble |
| Ethanol | Data not available |
| Acetone | Data not available |
| Dichloromethane | Data not available |
| Chloroform | Soluble |
| Ethyl Acetate | Data not available |
| Acetonitrile | Data not available |
| Toluene | Data not available |
| Dimethylformamide (DMF) | Data not available |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols for Solubility Determination
To empower researchers in obtaining precise and reliable solubility data, this section details established methodologies for determining the solubility of organic compounds.
Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Methodology:
-
Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial.
-
Agitate the vial at a constant temperature using a mechanical shaker or orbital incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a saturated aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique.
Gravimetric Analysis
Gravimetric analysis is a straightforward method for determining the concentration of the solute after solvent evaporation.
Methodology:
-
Accurately weigh a clean, dry, and pre-weighed container (e.g., a glass vial or aluminum pan).
-
Transfer a precise volume of the saturated filtrate (obtained from the shake-flask method) into the container.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
The mass of the dissolved compound is the difference between the final and initial weights of the container.
-
Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).
Spectroscopic Quantification
UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used for accurate quantification of the dissolved compound, especially for lower solubility values.
Methodology:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance (for UV-Vis) or peak area (for HPLC) of the standard solutions to generate a calibration curve.
-
Dilute the saturated filtrate (obtained from the shake-flask method) with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.
Visualization of a Generalized Workflow
For researchers engaged in the discovery and development of novel pyrazole-based compounds, a structured workflow is essential. The following diagram illustrates a typical pathway from synthesis to biological evaluation.
References
In-Depth Technical Guide: Safety and Handling of 4-bromo-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound with applications in organic synthesis and potential for biological activity. Due to the limited availability of data for this specific molecule, this guide consolidates information from structurally similar compounds, including other brominated and trifluoromethylated pyrazoles, to provide a thorough overview of best practices for its safe handling, storage, and use in a laboratory setting.
Chemical and Physical Properties
| Property | Value (for 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole) |
| Molecular Formula | C₅H₄BrF₃N₂[1][2] |
| Molecular Weight | 229.0 g/mol [1] |
| Appearance | White crystalline solid[2] |
| Melting Point | 89-90 °C[1] |
| Boiling Point | 242.0 ± 35.0 °C (Predicted)[1] |
| Density | 1.803 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide.[2] |
Hazard Identification and Safety Precautions
Based on data from analogous compounds, this compound is expected to be a hazardous substance. The primary hazards are summarized below.
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A comprehensive list of precautionary measures is essential for the safe handling of this compound.
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330 | Rinse mouth. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Caption: Workflow for safe handling and personal protective equipment.
Synthesis of this compound (Representative Protocol)
A common method for the synthesis of brominated pyrazoles involves the electrophilic bromination of a pyrazole precursor. The following is a representative protocol based on general synthetic methods for related compounds.[3]
Materials:
-
5-(Trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser (if heating is required)
Procedure:
-
In a well-ventilated fume hood, dissolve 5-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) to the solution at room temperature. The addition should be done in portions to control any potential exotherm.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is sluggish, it may be gently heated to reflux.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent is typically removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Caption: General workflow for the synthesis of this compound.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up:
-
For small spills, sweep up the material and place it in a suitable container for disposal.
-
For large spills, contain the spill and collect the material using a method that does not generate dust.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or other secure area.
Disposal:
-
Dispose of this chemical in accordance with all applicable federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not dispose of it with household waste.
Biological Activity and Applications
Trifluoromethylated pyrazoles are a class of compounds with significant interest in the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance properties such as metabolic stability and binding affinity of a molecule to its biological target.
While specific biological targets for this compound have not been identified in the reviewed literature, related pyrazole derivatives have shown a broad range of activities, including:
-
Herbicidal Activity: Some pyrazole derivatives are used as herbicides.[4]
-
Pharmaceutical Potential: Pyrazole-containing compounds have been investigated for various therapeutic applications.[4] 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase.[5]
The bromine atom at the 4-position provides a reactive handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential biological activities.[5]
Caption: Logical relationship of structure to potential applications.
References
Navigating the Synthesis and Procurement of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide
For researchers, scientists, and professionals in drug development, accessing key chemical intermediates is a critical step in the discovery pipeline. One such compound of interest is 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its commercial availability, potential suppliers of close analogs, and a representative synthetic protocol.
Commercial Availability and Sourcing
Direct commercial availability of this compound is not readily apparent from public supplier databases. However, a number of structurally similar pyrazole derivatives are commercially available, which may serve as suitable starting points for further synthetic modifications or as alternative scaffolds for research and development.
It is crucial to distinguish the target compound from its isomers and substituted analogs. For instance, "4-bromo-3-(trifluoromethyl)-1H-pyrazole" and "4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole" are distinct molecules with potentially different chemical and biological properties. Researchers should verify the exact structure and CAS number of the compound required for their specific application.
Below is a summary of commercially available, closely related pyrazole derivatives that may be of interest.
| Compound Name | CAS Number | Notes |
| 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 10046-57-8 | An isomer of the target compound. |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | 60061-68-9 | A methylated analog of the target compound. |
| 4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole | 497832-98-1 | An N-methylated isomer of the target compound. |
| 4-Bromo-5-(difluoromethyl)-1H-pyrazole | 1451392-65-6 | An analog with a difluoromethyl group instead of a trifluoromethyl group. |
| 3,5-Bis(trifluoromethyl)-4-bromo-1H-pyrazole | Not readily available | A related compound with an additional trifluoromethyl group. |
Table 1: Commercially Available Analogs of this compound
Potential Suppliers of Related Compounds
Several chemical suppliers offer the aforementioned analogs. Researchers are encouraged to contact these vendors directly to inquire about the availability of the specific target compound, this compound, or to explore custom synthesis options.
-
Thermo Fisher Scientific (Alfa Aesar)
-
Sigma-Aldrich (Merck)
-
BLDpharm
-
Fluorochem
-
Apollo Scientific
-
Synblock
-
Echemi
-
Benchchem
-
TCI Chemicals
Synthetic Approaches
Representative Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
A plausible precursor for the target molecule is 3-(trifluoromethyl)-1H-pyrazole. This can be synthesized via the condensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-(but-2-yn-1-ylidene)butane-1,3-dione, with hydrazine hydrate.
-
To a solution of the trifluoromethylated dicarbonyl compound in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
-
The reaction mixture is then typically heated to reflux for several hours to ensure complete cyclization.
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield 3-(trifluoromethyl)-1H-pyrazole.
Step 2: Bromination of 3-(Trifluoromethyl)-1H-pyrazole
The subsequent bromination at the C4 position of the pyrazole ring can be achieved using a variety of brominating agents.
-
To a solution of 3-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to afford the crude this compound, which can be further purified by crystallization or column chromatography.
Estimated Physicochemical Properties
Based on the properties of its analogs, the following are estimated physicochemical properties for this compound. These values are predictions and should be confirmed by experimental analysis.
| Property | Estimated Value |
| Molecular Formula | C₄H₂BrF₃N₂ |
| Molecular Weight | 228.97 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 90-100 °C |
| Boiling Point | >200 °C (decomposes) |
| Solubility | Soluble in methanol, chloroform, and DMSO |
| ¹H NMR (CDCl₃) | δ 7.5-8.0 (s, 1H, CH), 12.0-13.0 (br s, 1H, NH) |
| ¹⁹F NMR (CDCl₃) | δ -60 to -65 (s, 3F, CF₃) |
| ¹³C NMR (CDCl₃) | δ 140-145 (q, C-CF₃), 130-135 (C-H), 115-120 (q, CF₃), 90-95 (C-Br) |
Table 2: Estimated Physicochemical Properties of this compound
Synthetic Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of a substituted pyrazole, which can be adapted for this compound.
Figure 1: A generalized workflow for the synthesis and potential application of this compound.
This guide provides a foundational understanding for researchers interested in this compound. While direct procurement may be challenging, the availability of close analogs and established synthetic routes offer viable pathways for obtaining this valuable chemical entity for further investigation. It is always recommended to perform a thorough literature search and consult with chemical synthesis experts for the most up-to-date and specific information.
Methodological & Application
Synthetic Route to 4-Bromo-5-(trifluoromethyl)-1H-pyrazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, trifluoroacetylacetone. The synthesis involves a two-step sequence: the initial cyclization of trifluoroacetylacetone with hydrazine hydrate to form 5-(trifluoromethyl)-1H-pyrazole, followed by regioselective bromination at the C4 position.
Introduction
Trifluoromethylated pyrazoles are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity of molecules. The target compound, this compound, serves as a versatile intermediate, allowing for further functionalization at the bromine-substituted position through various cross-coupling reactions. This protocol outlines a straightforward and efficient laboratory-scale synthesis.
Overall Reaction Scheme
The synthetic pathway is summarized in the following scheme:
Step 1: Synthesis of 5-(trifluoromethyl)-1H-pyrazole
Step 2: Synthesis of this compound
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Trifluoroacetylacetone, Hydrazine hydrate | 5-(Trifluoromethyl)-1H-pyrazole | Ethanol | 10 | Reflux (approx. 78) | ~85-90 |
| 2 | 5-(Trifluoromethyl)-1H-pyrazole, N-Bromosuccinimide | This compound | Acetonitrile | 0.5 | Room Temperature | ~95-99 |
Experimental Protocols
Step 1: Synthesis of 5-(trifluoromethyl)-1H-pyrazole
This procedure details the cyclocondensation of trifluoroacetylacetone with hydrazine hydrate to yield 5-(trifluoromethyl)-1H-pyrazole.
Materials:
-
Trifluoroacetylacetone (1,1,1-trifluoro-2,4-pentanedione)
-
Hydrazine hydrate (64-65% solution in water)
-
Ethanol (absolute)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trifluoroacetylacetone (10.0 g, 64.9 mmol) in absolute ethanol (100 mL).
-
To the stirred solution, add hydrazine hydrate (3.4 mL, ~68.1 mmol, 1.05 equivalents) dropwise at room temperature. A mild exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel or by recrystallization to afford 5-(trifluoromethyl)-1H-pyrazole as a crystalline solid.
Step 2: Synthesis of this compound
This protocol describes the regioselective bromination of 5-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS).
Materials:
-
5-(Trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dichloromethane
-
Water
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)-1H-pyrazole (5.0 g, 33.3 mmol) in acetonitrile (25 mL).
-
To the stirred solution at 0 °C (ice bath), add N-bromosuccinimide (6.2 g, 34.9 mmol, 1.05 equivalents) portion-wise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction by adding water (50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.
Visualizations
The following diagram illustrates the synthetic workflow from the starting material to the final product.
Caption: Synthetic workflow for the preparation of this compound.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 4-bromo-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-bromo-5-(trifluoromethyl)-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other physicochemical properties of target molecules. The protocols and data presented herein are derived from established methodologies for the coupling of brominated pyrazoles and other trifluoromethylated heterocycles.[1][2][3]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For drug discovery and development, the ability to efficiently couple heterocyclic fragments is of paramount importance. The this compound core is a valuable synthon, and its successful coupling with various boronic acids opens up avenues for the synthesis of a diverse range of novel compounds.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrazole ring, making the optimization of reaction conditions crucial for achieving high yields. These notes provide recommended catalysts, ligands, bases, and solvent systems that have proven effective for similar substrates.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of brominated pyrazoles with various arylboronic acids. While specific data for this compound is limited in the literature, the data from analogous systems provides a strong predictive framework for expected outcomes.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Brominated Pyrazoles
| Entry | Brominated Pyrazole | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyrazole | XPhos Pd G2 (6-7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [2] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 67-89 | [1][4] |
| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 (2) | - | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 70-95 | [2] |
Table 2: Expected Yields for Suzuki-Miyaura Coupling of this compound with Various Boronic Acids (Predicted)
| Entry | Arylboronic Acid | Product | Predicted Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-5-(trifluoromethyl)-1H-pyrazole | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole | 85-95 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-pyrazole | 60-75 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazole | 70-85 |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazole | 60-70 |
| 6 | Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole | 50-65 |
Predicted yields are based on analogous reactions with similar substrates and should be considered as a guideline for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound (Conventional Heating)
This protocol is adapted from procedures reported for the successful coupling of other brominated pyrazoles.[2]
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a mixed solvent system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 3 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and water (if applicable, typically a 4:1 to 10:1 organic solvent to water ratio). The total solvent volume should be sufficient to dissolve the reactants, typically a concentration of 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Microwave-Assisted Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a procedure for a similar trifluoromethylated heterocyclic system and can significantly reduce reaction times.[1][4]
Materials:
-
Same as the conventional heating protocol.
-
Microwave reactor and appropriate microwave vials.
Procedure:
-
Reaction Setup: In a microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the solvent system (e.g., ethanol/water 4:1) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 135 °C) for the designated time (e.g., 40 minutes).
-
Work-up and Purification: Follow steps 6-8 from the conventional heating protocol.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Notes and Protocols for the N-arylation of 4-bromo-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a critical transformation for synthesizing diverse molecular entities with applications in medicinal chemistry and drug discovery. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type and Chan-Lam couplings, which are standard and robust methods for the formation of C-N bonds.[1][2][3] The presence of both a bromine atom and a trifluoromethyl group on the pyrazole ring makes this substrate a versatile building block for creating libraries of complex molecules.
The primary challenge in the N-arylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms. The steric and electronic environment around each nitrogen atom influences the reaction's outcome. For this compound, the bulky trifluoromethyl group at the 5-position is expected to sterically hinder the adjacent N1 position, potentially favoring arylation at the N2 position.
Two of the most effective and widely used methods for the N-arylation of pyrazoles are the Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Cross-Coupling Reactions (Ullmann and Chan-Lam).[1][2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and high functional group tolerance, making it a powerful tool in modern organic synthesis.[1][4][5][6] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. For the N-arylation of pyrazoles, specific ligands have been developed to enhance catalytic activity and selectivity.[7][8] While highly effective, palladium catalysts and specialized phosphine ligands can be costly.
-
Copper-Catalyzed N-Arylation (Ullmann and Chan-Lam Couplings): Copper-catalyzed methods represent a more classical and cost-effective approach to C-N bond formation.[2][9]
-
The Ullmann condensation traditionally involves the reaction of an N-H containing compound with an aryl halide in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures.[2][10] Modern protocols utilize copper(I) salts with ligands, allowing for milder reaction conditions.[9][11][12]
-
The Chan-Lam coupling utilizes an aryl boronic acid as the arylating agent in the presence of a copper catalyst, typically copper(II) acetate, and an oxidant, often air.[13][14][15][16] This method is attractive due to its often mild reaction conditions, which can sometimes be performed at room temperature in the presence of air.[15]
-
The choice between these methods will depend on the specific arylating agent, functional group compatibility, cost considerations, and desired reaction conditions.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the N-arylation of pyrazole derivatives using different catalytic systems, based on literature precedents for similar substrates. This data is intended to serve as a guide for reaction optimization.
| Catalyst System | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Aryl Bromide | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2.0) | Xylene | 130 (MW) | 1 | 60-67 | [7] |
| Buchwald-Hartwig | Aryl Bromide | [Pd(cinnamyl)Cl]₂ (2-3) | JosiPhos CyPF-tBu (4-6) | NaOtBu (2.0) | Toluene | 110 | 12-24 | 70-95 | [17] |
| Ullmann-Type | Aryl Iodide | CuI (5-10) | 1,10-Phenanthroline (10-20) | K₂CO₃ or Cs₂CO₃ (2.0) | Dioxane or DMF | 110 | 24 | 75-90 | [11] |
| Ullmann-Type | Aryl Iodide | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 12-24 | 80-95 | [18] |
| Chan-Lam | Aryl Boronic Acid | Cu(OAc)₂ (1.0 equiv) | Pyridine (2.0 equiv) | - | CH₂Cl₂ | Room Temp | 48 | 60-85 | [16][19] |
Experimental Protocols
General Considerations:
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from procedures for the amination of related 4-bromopyrazoles.[7][17]
Materials:
-
This compound
-
Aryl bromide (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 2-3 mol%)
-
Phosphine ligand (e.g., JosiPhos CyPF-tBu, 4-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃), 2.0 equivalents)
-
Anhydrous, degassed toluene or xylene
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the aryl bromide followed by the anhydrous, degassed solvent via syringe.
-
Place the reaction mixture in a preheated oil bath or heating block at 110-130 °C.
-
Stir the reaction vigorously for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromo-5-(trifluoromethyl)-1H-pyrazole.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)
This protocol is a general method for the copper-catalyzed N-arylation of pyrazoles with aryl halides.[11][12]
Materials:
-
This compound
-
Aryl iodide or Aryl bromide (1.1 - 1.5 equivalents)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline or L-Proline, 10-20 mol%)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, DMF, or DMSO)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv), the aryl halide, CuI, the ligand, and the base.
-
Evacuate the tube and backfill with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 90-130 °C) with vigorous stirring for 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
This protocol describes the N-arylation using an aryl boronic acid as the arylating agent.[16][19]
Materials:
-
This compound
-
Aryl boronic acid (1.5 - 2.0 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent)
-
Base (e.g., Pyridine or Triethylamine, 2.0 equivalents)
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the aryl boronic acid, and Cu(OAc)₂.
-
Add the solvent (e.g., CH₂Cl₂) and the base.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction by TLC. The reaction may require gentle heating (40-50 °C) to go to completion.
-
Once the reaction is complete, filter the mixture through Celite® to remove copper salts, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.
Visualizations
Caption: General experimental workflow for the N-arylation of this compound.
Caption: General reaction scheme for the N-arylation of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-bromo-5-(trifluoromethyl)-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 4-bromo-5-(trifluoromethyl)-1H-pyrazole and related trifluoromethyl-pyrazole derivatives in the synthesis of modern agrochemicals. The trifluoromethyl-pyrazole scaffold is a key component in a range of highly effective insecticides, valued for their potency and specific modes of action.[1]
Introduction to Trifluoromethyl-Pyrazoles in Agrochemicals
The incorporation of a trifluoromethyl (CF3) group into agrochemical molecules often enhances their biological activity, metabolic stability, and lipophilicity.[1] Pyrazole derivatives, a class of heterocyclic compounds, are versatile scaffolds in the development of pesticides, including fungicides, herbicides, and insecticides.[2] The combination of these two features in trifluoromethyl-pyrazole compounds has led to the development of a successful class of insecticides, most notably the diamide insecticides such as chlorantraniliprole and cyantraniliprole.[3] These compounds act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[3]
While direct synthesis routes for major commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, its structure makes it a valuable intermediate for the synthesis of key building blocks. A plausible synthetic pathway involves the N-arylation of the pyrazole ring followed by functionalization to yield intermediates used in the production of insecticides like chlorantraniliprole.
Proposed Synthetic Application of this compound
The following section outlines a proposed synthetic pathway to convert this compound into a key intermediate for diamide insecticides. This pathway is based on established synthetic methodologies for pyrazole functionalization.
2.1. Synthesis of 1-Aryl-4-bromo-5-(trifluoromethyl)-1H-pyrazole
The first step in utilizing this compound is typically the introduction of an aryl group at the N1 position of the pyrazole ring. This is a crucial step for creating the core structure of many modern insecticides.
-
Reaction: N-arylation of this compound with an appropriate arylating agent, for example, a substituted 2-chloropyridine derivative.
-
General Protocol:
-
To a solution of this compound in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride).
-
Add the arylating agent (e.g., 2,3-dichloropyridine).
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
-
2.2. Carboxylation of 1-Aryl-4-bromo-5-(trifluoromethyl)-1H-pyrazole
The next step would involve the introduction of a carboxylic acid group, which is essential for the final amide coupling reaction.
-
Reaction: Conversion of the bromo group at the C4 position to a carboxylic acid. This can be achieved through a lithium-halogen exchange followed by quenching with carbon dioxide.
-
General Protocol:
-
Dissolve the 1-aryl-4-bromo-5-(trifluoromethyl)-1H-pyrazole in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cool to a low temperature (e.g., -78 °C).
-
Slowly add an organolithium reagent such as n-butyllithium.
-
After stirring for a short period, bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to warm to room temperature and then quench with an aqueous acid solution.
-
Extract the product with an organic solvent and purify as needed.
-
The resulting 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a key intermediate that can be used in the synthesis of novel insecticidal compounds.
Detailed Application in the Synthesis of Chlorantraniliprole
While a direct route from this compound is proposed above, the industrial synthesis of the major insecticide chlorantraniliprole utilizes a closely related trifluoromethyl-pyrazole intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid . The synthesis of this key intermediate and its subsequent conversion to chlorantraniliprole is a well-established example of the application of trifluoromethyl-pyrazoles in agrochemicals.[4]
3.1. Synthesis of Key Intermediate: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
A common route for the synthesis of this intermediate starts from 2,3-dichloropyridine.[4]
Experimental Protocol:
-
Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate in a solvent like ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.[4]
-
Cyclization: The resulting hydrazine derivative undergoes condensation with diethyl maleate in the presence of a base such as sodium ethoxide to form the pyrazolidinone ring.[4]
-
Bromination: The pyrazolidinone intermediate is treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile.[4]
-
Oxidation and Hydrolysis: The subsequent pyrazoline is oxidized to the corresponding pyrazole, followed by hydrolysis of the ester group to the carboxylic acid.[4]
3.2. Final Synthesis of Chlorantraniliprole
The final step is the amide coupling of the pyrazole carboxylic acid intermediate with 2-amino-5-chloro-N,3-dimethylbenzamide.[4]
Experimental Protocol:
-
Activation of Carboxylic Acid: In a reaction vessel, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is dissolved in acetonitrile with a base such as 3-methylpyridine. The mixture is cooled to approximately -5°C.[5]
-
Coupling Reaction: A solution of methanesulfonyl chloride in acetonitrile is added dropwise, maintaining the temperature between -5 to 0°C. After the addition, the mixture is stirred for about 15 minutes.[5]
-
Amide Formation: 2-amino-5-chloro-N,3-dimethylbenzamide is added, and the reaction is gradually warmed to 50°C and maintained for approximately 4 hours.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and a standard aqueous work-up is performed. The crude product is extracted with an organic solvent, washed, dried, and concentrated. The final product is purified by recrystallization.[5]
Quantitative Data for Chlorantraniliprole Synthesis
| Step | Reactants | Key Reagents/Conditions | Product | Yield (%) | Purity |
| 1 | 2-amino-3-methylbenzoic acid | Chlorinating agent, Methylamine | 2-amino-5-chloro-N,3-dimethylbenzamide | >92 | High |
| 2 | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide | Methanesulfonyl chloride, 3-methylpyridine, Acetonitrile | Chlorantraniliprole | 91.5 | High |
Visualizations
Diagram 1: Proposed Synthesis of a Key Agrochemical Intermediate
Caption: Proposed synthetic workflow from this compound.
Diagram 2: General Synthesis of Chlorantraniliprole
Caption: Synthetic pathway for Chlorantraniliprole.
Diagram 3: Mode of Action of Diamide Insecticides
Caption: Mechanism of action for diamide insecticides.
References
The Versatile Building Block: 4-bromo-5-(trifluoromethyl)-1H-pyrazole in Pharmaceutical Intermediate Synthesis
For Immediate Release:
Shanghai, China – December 23, 2025 – 4-bromo-5-(trifluoromethyl)-1H-pyrazole has emerged as a critical starting material in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a pyrazole core, makes it a valuable synthon for the construction of complex molecules targeting a range of therapeutic areas. These include potent and selective inhibitors of key enzymes implicated in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Janus kinases (JAKs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to facilitate the use of this versatile building block.
Application in the Synthesis of COX-2 Inhibitors
The pyrazole scaffold is a well-established pharmacophore in many biologically active compounds. Notably, it forms the core of the selective COX-2 inhibitor Celecoxib and its analogues. The trifluoromethyl group is a common feature in many COX-2 inhibitors, contributing to their potency and selectivity. This compound serves as a key precursor for the synthesis of such molecules through various cross-coupling reactions.
The inhibition of COX-2 is a crucial mechanism for anti-inflammatory and analgesic drugs. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 enzyme is desirable to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Application in the Synthesis of Kinase Inhibitors
The 4-amino-pyrazole core is a recognized scaffold for the development of potent kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Inhibitors of JAKs can modulate these pathological processes. This compound can be functionalized through amination reactions to introduce the necessary pharmacophoric elements for JAK inhibition.
The JAK-STAT pathway transmits signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival. Inhibition of JAKs blocks this signaling cascade, thereby exerting therapeutic effects in various disease states.
Key Synthetic Transformations
This compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing the core structures of various pharmaceutical intermediates.
Experimental Protocols
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4 position of the pyrazole and a terminal alkyne. This reaction is crucial for synthesizing precursors to various heterocyclic systems.
Table 1: Optimization of Sonogashira Coupling of this compound with Trimethylsilylacetylene (TMSA) [1][2]
| Entry | Solvent | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MeCN | CyJohnPhos | 110 | 24 | 28 |
| 2 | MeCN | JohnPhos | 110 | 24 | 33 |
| 3 | MeCN | SPhos | 110 | 24 | 77 |
| 4 | MeCN | XPhos | 110 | 24 | 94 |
| 5 | DMF | XPhos | 100 | 24 | 98 (83)a |
| 6 | DMF | XPhos | 50 | 24 | 81 |
| a Isolated yield. |
Protocol: To a reaction vial is added this compound (0.5 mmol), Pd(OAc)2 (3 mol%), XPhos (6 mol%), and Et3N (2.0 equiv) in DMF (2 mL). Trimethylsilylacetylene (1.2 equiv) is then added, and the mixture is stirred at 100 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrazole and various aryl or heteroaryl boronic acids. This is a key step in the synthesis of bi-aryl structures found in many kinase inhibitors.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyrazoles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | - | K2CO3 | Dioxane/H2O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (2) | SPhos (4) | K3PO4 | Toluene | 110 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl2 (3) | - | Cs2CO3 | DME | 85 | 80-90 |
Protocol: A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed and heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, which is essential for introducing amine functionalities required for the biological activity of many kinase inhibitors.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyrazoles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pd2(dba)3 (2) | Xantphos (4) | Cs2CO3 | Toluene | 110 | 80-95 |
| 2 | Morpholine | Pd(OAc)2 (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 85-92 |
| 3 | 4-Anisidine | Pd2(dba)3 (1.5) | RuPhos (3) | K3PO4 | Toluene | 100 | 90-97 |
Protocol: To a Schlenk tube are added this compound (1.0 mmol), the amine (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated at 110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
References
Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental procedures for synthesizing and evaluating pyrazole-based kinase inhibitors. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous inhibitors that target key signaling kinases.[1][2][3][4] Its synthetic accessibility and ability to form crucial hydrogen bonds with the kinase hinge region make it a versatile starting point for inhibitor design.[3] These compounds are instrumental in studying and treating a variety of diseases, particularly cancer.[2][5][6]
General Experimental Workflow
The development of a novel kinase inhibitor is a multi-step process that begins with chemical synthesis and progresses through a series of biochemical and cellular evaluations to identify promising lead compounds.
Caption: High-level workflow for kinase inhibitor synthesis and evaluation.
Synthetic Protocols: The Knorr Pyrazole Synthesis
The most common and robust method for constructing the pyrazole core is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9][10] This reaction is typically acid-catalyzed.[7][11]
Protocol 1: General Synthesis of a 1,3,5-Substituted Pyrazole
This protocol describes a general procedure for synthesizing a 1,3,5-trisubstituted pyrazole, a common scaffold for kinase inhibitors.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (catalytic amount, if not used as solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Addition of Reagents: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If the reaction is slow, add a catalytic amount of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80°C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. Then, wash with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure pyrazole derivative.[12]
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Evaluation Protocols
After synthesis and characterization, the compounds must be tested for their ability to inhibit the target kinase and affect cellular processes.
Protocol 2: In Vitro Kinase Activity Assay (IC50 Determination)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[3]
Materials:
-
Purified target kinase
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Peptide or protein substrate
-
ATP (often [γ-33P]ATP for radiometric assays or unlabeled for luminescence-based assays like ADP-Glo)
-
Test compound dilutions in DMSO
-
Stop solution (e.g., EDTA)
-
Microplate (e.g., 96-well)
Procedure:
-
Preparation: Prepare serial dilutions of the pyrazole inhibitor in a microplate.
-
Reaction Mixture: To each well, add the kinase buffer, the purified kinase enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and a known potent inhibitor (positive control).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Quantification: Quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of the radioactive phosphate into the substrate. For ADP-Glo assays, luminescence is measured, which correlates with the amount of ADP produced.[13]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitor's ability to block a specific signaling pathway within intact cells by measuring the phosphorylation status of a downstream substrate.[3]
Materials:
-
Cell line with an active pathway involving the target kinase
-
Cell culture medium and supplements
-
Test compound dilutions
-
Lysis buffer
-
Primary antibodies (against total and phosphorylated forms of the substrate protein)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Plate the cells and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the pyrazole inhibitor for a defined period (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase.
-
Cell Lysis: Wash the cells with cold PBS and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the kinase's substrate.
-
Detection: After incubation with a secondary antibody, visualize the protein bands using a chemiluminescence substrate. A reduction in the phosphorylated protein signal relative to the total protein indicates successful target inhibition.
Target Pathway Example: JAK/STAT Signaling
Many pyrazole-based inhibitors, such as Ruxolitinib, target the Janus kinase (JAK) family, which is crucial for cytokine signaling.[4] Understanding the target pathway is essential for designing experiments and interpreting results.
Caption: Simplified diagram of the JAK/STAT signaling pathway.
Data Summary: Representative Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole scaffold has led to the development of inhibitors against a wide range of kinases with varying potencies.
| Compound Name/ID | Primary Target Kinase(s) | IC50 / Ki Value(s) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | [4] |
| Afuresertib | Akt1 | 1.3 nM (IC50), 0.08 nM (Ki) | [4][14] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 nM (IC50) | [5] |
| Compound 6 (Li et al.) | Aurora A | 160 nM | [5] |
| Compound 8 | Aurora A, Aurora B | 35 nM, 75 nM | [14] |
| Compound 17 (Galal et al.) | Chk2 | 17.9 nM | [14] |
| Compound 1c (Zeinyeh et al.) | Haspin | 66 nM | [13] |
| Pyrazole Compound (TGF-β) | TβRI | 15 nM (Ki) | [15] |
| Compound 11 (CDK2 Inhibitor) | CDK2 | 0.45 µM | [12] |
Troubleshooting and Optimization
A common challenge in inhibitor development is achieving selectivity and translating potent biochemical activity into cellular efficacy.
Caption: Troubleshooting workflow for poor cellular activity.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Scale-Up Synthesis of Trifluoromethylated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key considerations and methodologies for the scale-up synthesis of trifluoromethylated pyrazoles, a critical scaffold in pharmaceuticals and agrochemicals. The following sections detail prominent synthetic strategies, present comparative data, and offer step-by-step protocols for selected large-scale preparations.
Introduction
Trifluoromethylated pyrazoles are a privileged structural motif in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2][3] The successful transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, scalability of reagents and reaction conditions, and purification methods. This document outlines three primary scalable synthetic routes: the classical condensation of 1,3-dicarbonyl precursors, modern [3+2] cycloaddition reactions, and continuous flow processes for enhanced safety and efficiency.
Key Synthetic Strategies for Scale-Up
Several synthetic strategies have proven effective for the large-scale production of trifluoromethylated pyrazoles. The choice of method often depends on the desired substitution pattern, availability of starting materials, and the scale of production.
Condensation of Trifluoromethyl-β-diketones with Hydrazines
This is a widely adopted and robust method for the synthesis of trifluoromethylated pyrazoles. The reaction involves the condensation of a trifluoromethyl-β-diketone with a hydrazine derivative.[4][5] This approach is notably used in the industrial synthesis of blockbuster drugs like Celecoxib.[4][6]
Key Considerations:
-
Regioselectivity: Unsymmetrical β-diketones can lead to the formation of regioisomers. Process optimization is crucial to control the formation of the desired isomer.[5]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol, and may be catalyzed by an acid.[4] Temperature control is critical to minimize impurity formation.[7]
-
Intermediate Isolation: The β-diketone intermediate may be isolated or generated in situ and reacted directly with the hydrazine, which can impact the overall process efficiency and cost.[5]
[3+2] Cycloaddition Reactions
This modern approach offers a high degree of flexibility and control over the substitution pattern of the resulting pyrazole. It typically involves the reaction of a trifluoromethylated nitrile imine (generated in situ) with an alkene or alkyne.[2][3] This method has been successfully scaled to the gram-scale.[8][9]
Key Considerations:
-
In Situ Generation of Dipoles: The reactive nitrile imine is usually generated in situ from a stable precursor, such as a hydrazonoyl bromide, to avoid handling hazardous intermediates.[2]
-
Solvent Effects: The choice of solvent can significantly influence the reaction outcome, including selectivity and yield.[2]
-
Scalability: While scalable, careful control of reaction parameters is necessary to maintain selectivity and yield on a larger scale.[3][10]
Continuous Flow Synthesis
Continuous flow technology offers significant advantages for the synthesis of trifluoromethylated pyrazoles, particularly when dealing with hazardous intermediates like diazoalkanes.[11] This method allows for precise control over reaction parameters and enhances safety by minimizing the volume of hazardous material at any given time.
Key Considerations:
-
Safety: Enables the safe handling of hazardous reagents and intermediates at elevated temperatures.[11]
-
Efficiency: Telescoped reactions, where multiple synthetic steps are performed sequentially in a continuous flow reactor, can significantly improve efficiency and reduce processing time.[11]
-
Scalability: Flow reactors can be scaled by running them for longer durations or by using larger reactors.
Data Presentation
The following tables summarize quantitative data for the different synthetic strategies, allowing for a comparative analysis of their efficiency at various scales.
Table 1: Condensation of 1,3-Diketones with Hydrazines - Celecoxib Synthesis Example
| Intermediate | Reactant | Solvent | Temperature (°C) | Scale | Yield (%) | Purity | Reference |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | Ethanol | Reflux | Not Specified | High | High | [4] |
| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 4-hydrazinophenylsulfonamide | Ethanol | Not Specified | Commercial | ~4 wt% of regioisomer | Not Specified | [5] |
Table 2: [3+2] Cycloaddition Reactions
| Dipole Precursor | Dipolarophile | Solvent | Temperature (°C) | Scale | Yield (%) | Reference |
| Hydrazonoyl bromide | Chalcone | Not Specified | Room Temp | 1.0 mmol | High | [2][3] |
| Hydrazonoyl bromide | Mercaptoacetaldehyde | Toluene | Not Specified | 7.1 mmol (2.0 g) | 93 | [8] |
| Hydrazonoyl chloride | Trifluoroacetonitrile precursor | CH2Cl2 | Room Temp | 10.0 mmol | 56 | [9] |
Table 3: Continuous Flow Synthesis
| Diazo Precursor | Dipolarophile | Residence Time (min) | Temperature (°C) | Throughput | Yield (%) | Reference |
| Fluorinated amine | Ethyl propiolate | 15 (total) | 60 and 90 | 1.76 g h⁻¹ (for AS-136A synthesis) | 92 | [11] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of a Trifluoromethylated Pyrazole via Condensation (Celecoxib Analogue)
Objective: To synthesize a 1-aryl-5-aryl-3-trifluoromethyl-1H-pyrazole on a multi-gram scale.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.[4]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[4]
-
Add a catalytic amount of hydrochloric acid.[4]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, isolate it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with a suitable solvent (e.g., a mixture of ethyl acetate and heptane) to remove impurities.[4]
-
Dry the purified product under vacuum.
Protocol 2: Gram-Scale Synthesis of a 1-Aryl-3-Trifluoromethylpyrazole via [3+2] Cycloaddition
Objective: To synthesize a 1-aryl-3-trifluoromethylpyrazole on a gram scale using an in situ generated nitrile imine.[8]
Materials:
-
Trifluoromethylated hydrazonoyl bromide (e.g., 2.0 g, 7.1 mmol)[8]
-
Mercaptoacetaldehyde dimer
-
Triethylamine (Et3N)
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Toluene
Procedure:
-
To a solution of the trifluoromethylated hydrazonoyl bromide and mercaptoacetaldehyde dimer in toluene, add triethylamine.[8]
-
After a specified time (e.g., 2 hours), add a solution of p-toluenesulfonyl chloride in toluene dropwise.[8]
-
Stir the resulting mixture overnight at room temperature.[8]
-
Upon completion of the reaction, perform an aqueous workup to remove salts and other water-soluble impurities.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., Na2SO4 or MgSO4), and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-aryl-3-trifluoromethylpyrazole.
Mandatory Visualizations
Caption: General synthetic workflows for trifluoromethylated pyrazoles.
Caption: Decision flowchart for selecting a scale-up synthesis strategy.
Caption: Influence of process parameters on synthesis outcomes.
References
- 1. Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles [morressier.com]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
Catalytic Methods for the Functionalization of the Pyrazole Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole core is a privileged scaffold in medicinal chemistry and drug discovery, present in a wide array of pharmaceuticals.[1][2][3][4][5][6] The development of efficient and selective methods for the functionalization of the pyrazole ring is therefore of paramount importance for the synthesis of novel drug candidates and molecular probes. This document provides detailed application notes and experimental protocols for key catalytic methods used to modify the pyrazole ring, with a focus on transition-metal-catalyzed C-H activation and cross-coupling reactions.
Palladium-Catalyzed C-H Arylation of Pyrazoles
Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[7] Palladium-based catalysts are particularly effective for the selective arylation of the pyrazole core, typically at the C3 or C5 positions.[8][9][10]
Application Notes:
Palladium-catalyzed C-H arylation of pyrazoles offers a direct route to introduce aryl groups onto the pyrazole ring. The regioselectivity of the reaction is often influenced by the directing group on the pyrazole nitrogen and the specific palladium catalyst and ligands employed. For instance, C3-arylation of (1H) indazoles and pyrazoles can be challenging due to the lower reactivity of this position.[8] However, robust protocols using a Pd(II)/Phenanthroline catalyst system have been developed to overcome this challenge.[8][9] C5-arylation is more common, and various palladium catalysts have been benchmarked for this transformation, with systems like PdCl(C3H5)(dppb) and Pd(OAc)2 showing high efficacy.
Comparative Performance of Palladium Catalysts for C5-Arylation:
The following table summarizes the performance of different palladium catalyst systems for the C5-arylation of a model pyrazole substrate. This data allows for a direct comparison of catalyst efficiency under various conditions.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| PdCl(C3H5)(dppb) | KOAc | DMA | 150 | 24 | 88 | 5 |
| Pd(OAc)2 | KOAc | DMA | 150 | 24 | 85 | 5 |
| PdCl(C3H5)(dppb) | K2CO3 | DMA | 150 | 24 | 75 | 5 |
| PdCl(C3H5)(dppb) | Cs2CO3 | DMA | 150 | 24 | 70 | 5 |
Experimental Protocol: General Procedure for Pd(II)-Catalyzed C-3 Arylation of (1H) Pyrazoles[9][10]
This protocol describes a practical method for the direct C-3 arylation of pyrazoles with aryl iodides or bromides without the need for silver additives.
Materials:
-
(1H) Pyrazole substrate
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
1,10-Phenanthroline (Phen)
-
Potassium carbonate (K2CO3)
-
Toluene (or chlorobenzene, trifluoromethylbenzene, mesitylene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube, add the (1H) pyrazole substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)2 (5-10 mol%), 1,10-phenanthroline (5-10 mol%), and K2CO3 (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the tube and place it in a preheated heating block at the desired temperature (typically 100-130 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C-3 arylated pyrazole.
Caption: Workflow for the Palladium-Catalyzed C-3 Arylation of Pyrazoles.
Rhodium-Catalyzed C-H Alkenylation of Pyrazoles
Rhodium catalysts are highly effective for the C-H alkenylation of pyrazoles, providing access to vinyl-substituted pyrazoles which are valuable synthetic intermediates.[11][12][13][14][15] These reactions often proceed with high regioselectivity and functional group tolerance.
Application Notes:
Rhodium(III)-catalyzed oxidative coupling of pyrazoles with alkenes typically utilizes a [Cp*Rh(MeCN)3][PF6]2/Cu(OAc)2·H2O catalyst system.[11] The reaction can lead to both mono- and di-vinylated products, and subsequent aza-Michael cyclization can occur, particularly with electron-deficient alkenes like methyl vinyl ketone.[11] The choice of workup procedure can influence the final product distribution, as base-catalyzed cyclization of the monovinyl product can occur during workup with aqueous ammonia.[11]
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Alkenylation[12]
This protocol outlines a general method for the rhodium-catalyzed oxidative coupling of pyrazoles with alkenes.
Materials:
-
Pyrazole substrate
-
Alkene
-
[Cp*Rh(MeCN)3][PF6]2
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
-
1,2-Dichloroethane (DCE)
-
Schlenk flask
-
Magnetic stirrer and oil bath
Procedure:
-
To a Schlenk flask, add the pyrazole (1.0 equiv), alkene (1.2 equiv), [Cp*Rh(MeCN)3][PF6]2 (5 mol%), and Cu(OAc)2·H2O (2.5 equiv).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Seal the flask with a screw cap and place it in a preheated oil bath at 83 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by filtering through a pad of celite and concentrating the filtrate.
-
The crude product is then purified by flash column chromatography.
Caption: General reaction pathway for Rhodium-catalyzed pyrazole alkenylation.
Copper-Catalyzed N-Arylation of Pyrazoles
Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a widely used method for forming C-N bonds and is particularly effective for the N-arylation of various nitrogen-containing heterocycles, including pyrazoles.[1][4][16][17] This method is often favored for its cost-effectiveness and the broad functional group tolerance of the copper catalysts.
Application Notes:
The copper-catalyzed N-arylation of pyrazoles typically employs a CuI salt in combination with a diamine ligand.[1][4] General conditions have been developed that are tolerant of a variety of functional groups on both the aryl halide and the pyrazole, such as aldehydes, ketones, alcohols, primary amines, and nitriles. The reaction can be performed with both aryl iodides and aryl bromides. The choice of base and solvent can be crucial for optimizing the reaction yield.
Experimental Protocol: General Procedure for Copper-Diamine Catalyzed N-Arylation[1]
This protocol provides a general procedure for the N-arylation of nitrogen heterocycles using a copper-diamine catalyst system.
Materials:
-
Nitrogen heterocycle (e.g., pyrazole)
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent (e.g., DMF or toluene)
-
Resealable Schlenk tube or screw-cap test tube
-
Magnetic stirrer and oil bath
Procedure:
-
To a resealable Schlenk tube, add CuI (5-10 mol%), the heterocycle (1.0 equiv), and the base (2.0 equiv).
-
Fit the tube with a rubber septum, evacuate, and backfill with argon. Repeat this cycle two more times.
-
Under a stream of argon, add the aryl halide (1.2 equiv), the diamine ligand (10-20 mol%), and the solvent.
-
Seal the tube (use a safety shield) and immerse it in a preheated oil bath at 110 °C.
-
Stir the mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a plug of silica gel or Celite, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the N-arylated product.
Caption: Logical workflow for Copper-catalyzed N-arylation of pyrazoles.
These protocols and notes provide a foundational guide for researchers engaged in the synthesis and functionalization of pyrazole-containing molecules. The versatility of these catalytic methods opens up a vast chemical space for the design and development of novel therapeutic agents and other functional materials.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium(iii)-catalyzed unreactive C(sp3)-H alkenylation of N-alkyl-1H-pyrazoles with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 14. Combined experimental and computational investigations of rhodium- and ruthenium-catalyzed C-H functionalization of pyrazoles with alkynes - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Application Notes: High-Throughput Screening of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole Analogs for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer effects.[1][2] The pyrazole scaffold is a core component of several FDA-approved drugs, highlighting its therapeutic potential.[2] Modifications on the pyrazole ring, such as the introduction of a bromine atom at the 4-position and a trifluoromethyl group at the 5-position, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its anticancer efficacy and selectivity.[3][4][5]
High-throughput screening (HTS) is a crucial methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[6][7] This document provides detailed protocols for a multi-stage HTS cascade designed to identify and characterize novel 4-bromo-5-(trifluoromethyl)-1H-pyrazole analogs with potent anticancer properties. The workflow progresses from a primary cytotoxicity screen to secondary dose-response analysis and tertiary assays for elucidating the mechanism of action, such as apoptosis induction and cell cycle arrest.
Experimental Workflow & Screening Cascade
The screening process is designed as a funnel, starting with a large number of compounds that are progressively narrowed down based on activity and desired cellular effects.
Experimental Protocols
Protocol 1: Primary High-Throughput Cytotoxicity Screening
This protocol uses a luminescence-based cell viability assay (e.g., CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active cells.[8][9]
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HCT-116)[1]
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
384-well white, clear-bottom tissue culture-treated plates
-
This compound analog library (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in media)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Suspend cells at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in culture medium. Dispense 40 µL of the cell suspension into each well of a 384-well plate using an automated dispenser.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Addition: Using an acoustic liquid handler or pin tool, transfer 40 nL of each pyrazole analog from the source plate to the assay plate. This results in a final concentration of 10 µM with 0.1% DMSO. Include wells for positive and negative controls.
-
Treatment Incubation: Incubate the assay plates for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add 20 µL of CellTiter-Glo® reagent to each well. Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
Protocol 2: Secondary Screen - Dose-Response and IC50 Determination
"Hits" from the primary screen are further evaluated to determine their potency (half-maximal inhibitory concentration, IC50).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each "hit" compound, starting from a top concentration of 50 µM.
-
Compound Addition: Add the diluted compounds to the assay plates in triplicate.
-
Follow steps 4 through 8 from Protocol 1.
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value for each compound.
Protocol 3: Tertiary Screen - Apoptosis Assay via Annexin V/PI Staining
This assay determines if the cytotoxic effect is due to the induction of apoptosis (programmed cell death).[10][11][12]
Materials:
-
6-well plates
-
Cancer cells
-
Lead pyrazole analogs
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the lead compounds at their 1x and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Tertiary Screen - Cell Cycle Analysis
This assay determines if the compounds induce cell cycle arrest at a specific phase (G1, S, or G2/M).[13][14][15]
Materials:
-
6-well plates
-
Cancer cells
-
Lead pyrazole analogs
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 3 (Step 1).
-
Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 min), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15]
-
Incubation: Fix the cells for at least 2 hours at 4°C (or store at -20°C for several weeks).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[16]
Data Presentation
Quantitative data should be organized into clear tables for comparison.
Table 1: Primary HTS Results for Pyrazole Analogs at 10 µM
| Compound ID | Structure | % Inhibition (MCF-7) | % Inhibition (A549) | Hit (Y/N) |
|---|---|---|---|---|
| PZA-001 | [Structure] | 85.2 | 78.9 | Y |
| PZA-002 | [Structure] | 12.5 | 9.8 | N |
| PZA-003 | [Structure] | 92.1 | 55.4 | Y |
| Doxorubicin | [Structure] | 98.5 | 99.1 | Y |
Table 2: IC50 Values of Lead Pyrazole Analogs
| Compound ID | IC50 (µM) MCF-7 | IC50 (µM) A549 | IC50 (µM) HCT-116 |
|---|---|---|---|
| PZA-001 | 2.5 ± 0.3 | 4.1 ± 0.5 | 3.2 ± 0.2 |
| PZA-003 | 0.9 ± 0.1 | 8.7 ± 1.1 | 1.5 ± 0.4 |
| Doxorubicin | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.18 ± 0.01 |
Table 3: Apoptosis Induction by Lead Compounds in MCF-7 Cells (24h)
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis | Total Apoptotic Cells |
|---|---|---|---|---|
| Control (DMSO) | 0.1% | 2.1 | 1.5 | 3.6 |
| PZA-001 | 2.5 µM (IC50) | 25.4 | 10.2 | 35.6 |
| PZA-003 | 0.9 µM (IC50) | 38.9 | 15.6 | 54.5 |
Table 4: Cell Cycle Analysis of MCF-7 Cells Treated with PZA-003 (24h)
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Control (DMSO) | 0.1% | 55.2 | 28.1 | 16.7 |
| PZA-003 | 0.9 µM (IC50) | 20.5 | 15.3 | 64.2 |
Potential Signaling Pathways
Pyrazole derivatives have been shown to exert their anticancer effects by inhibiting various signaling pathways crucial for cancer cell proliferation and survival.[3][4] One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[17] Analogs of this compound may act as inhibitors of key kinases within this cascade, such as PI3K or Akt, leading to cell cycle arrest and apoptosis.
References
- 1. srrjournals.com [srrjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]
- 6. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 7. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of 4-bromo-5-(trifluoromethyl)-1H-pyrazole for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-bromo-5-(trifluoromethyl)-1H-pyrazole scaffold is a privileged starting material in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group and the synthetic versatility offered by the bromine atom. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom at the C4 position serves as a versatile handle for a variety of cross-coupling and substitution reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation, and discusses its applications in the development of kinase and cyclooxygenase (COX) inhibitors.
Derivatization Strategies
The strategic derivatization of this compound allows for the exploration of chemical space around the pyrazole core. The primary methods for modification include:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the C4 position by reacting the bromide with a variety of boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, and vinyl substituents.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the C4 position through palladium-catalyzed coupling with a wide range of primary and secondary amines. This allows for the introduction of diverse amino functionalities.
-
N-Alkylation/N-Arylation: Substitution at the N1 position of the pyrazole ring, which can significantly impact the compound's physicochemical properties and biological activity.
These derivatization strategies are outlined in the workflow diagram below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole
Welcome to the Technical Support Center for the synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your synthesis and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The most prevalent and effective method is the direct bromination of 5-(trifluoromethyl)-1H-pyrazole using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, typically carried out in an inert solvent.[1][2] This method offers good regioselectivity for the 4-position of the pyrazole ring.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products?
A2: Common side products in the bromination of pyrazoles include di-brominated species (e.g., 3,4-dibromo-5-(trifluoromethyl)-1H-pyrazole) and regioisomers.[3] The formation of these byproducts is often influenced by the reaction conditions, such as the stoichiometry of the brominating agent and the reaction temperature. Over-bromination can occur if an excess of the brominating agent is used.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS to ensure the starting material is fully consumed.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and brominating agent can significantly impact the yield. Please refer to the detailed experimental protocols and optimization data tables below.
-
Side reactions: The formation of byproducts, as mentioned in Q2, will lower the yield of the desired product.
-
Degradation of starting material or product: The trifluoromethyl group can influence the stability of the pyrazole ring under certain conditions.
-
Purification losses: The product may be lost during workup and purification steps.
To improve the yield, consider optimizing the reaction conditions, ensuring the purity of your starting materials, and employing an efficient purification method.
Q4: How does the trifluoromethyl group affect the regioselectivity of the bromination?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This deactivates the pyrazole ring towards electrophilic substitution. However, it directs the incoming electrophile (in this case, Br+) to the C4 position, which is the most electron-rich position on the deactivated ring. This is why bromination of 5-(trifluoromethyl)-1H-pyrazole typically yields the 4-bromo isomer as the major product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, pure batch of N-Bromosuccinimide (NBS). |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Insufficient reaction time. | Extend the reaction time and continue monitoring. | |
| Formation of Multiple Products (low selectivity) | Over-bromination due to excess brominating agent. | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. |
| Reaction temperature is too high, leading to side reactions. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Presence of impurities in the starting material. | Purify the starting 5-(trifluoromethyl)-1H-pyrazole before use. | |
| Difficult Purification | Co-elution of the product with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like recrystallization. |
| Product instability on silica gel. | Minimize the time the product is on the silica gel column and consider using a deactivated silica gel. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
This protocol is adapted from general procedures for the bromination of substituted pyrazoles.
Materials:
-
5-(trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
Dissolve 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of this compound, based on typical outcomes for similar pyrazole brominations.
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.05) | Acetonitrile | 0 to RT | 3 | ~85 |
| 2 | NBS (1.2) | Acetonitrile | RT | 3 | ~70 (with di-bromo byproduct) |
| 3 | NBS (1.05) | Dichloromethane | 0 to RT | 4 | ~80 |
| 4 | NBS (1.05) | Tetrahydrofuran | RT | 4 | ~75 |
| 5 | Br₂ (1.0) in AcOH | Acetic Acid | RT | 2 | ~65 (with potential for over-bromination) |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
common side reactions in the bromination of 5-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-(trifluoromethyl)-1H-pyrazole.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the experimental process.
FAQs
Q1: What is the expected primary product of the bromination of 5-(trifluoromethyl)-1H-pyrazole?
The primary product is 4-bromo-5-(trifluoromethyl)-1H-pyrazole. Electrophilic substitution on the pyrazole ring, such as bromination, preferentially occurs at the C4 position due to the electronic properties of the ring system. The electron-withdrawing trifluoromethyl group at the C5 position deactivates the ring, but the C4 position remains the most nucleophilic carbon atom available for electrophilic attack.
Q2: What are the most common side reactions and byproducts I should be aware of?
The most frequently encountered side reaction is over-bromination , leading to the formation of a 4,4-dibromo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ium bromide intermediate, which upon workup can yield various downstream products. Another potential, though less common, side reaction is oxidation of the pyrazole ring, especially if using harsh brominating agents or conditions.
Q3: I am observing a second spot on my TLC/a second set of peaks in my NMR that I suspect is a byproduct. How can I identify it?
The most probable significant byproduct is a dibrominated species. In the 1H NMR spectrum, the disappearance of the C4-H proton signal of the starting material and the appearance of a new singlet in the aromatic region is indicative of the formation of the desired 4-bromo product. The presence of additional, unexpected signals may indicate the formation of byproducts. For the 4,4-dibromo byproduct, you would expect to see a significant downfield shift for the remaining ring protons and the absence of the C4-H signal. Mass spectrometry can be a valuable tool to confirm the presence of mono- and di-brominated products by observing the characteristic isotopic patterns of bromine.
Q4: How can I minimize the formation of the dibrominated byproduct?
To suppress the formation of the 4,4-dibrominated byproduct, consider the following strategies:
-
Stoichiometry Control: Use a slight sub-stoichiometric or stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide, NBS). A large excess of the brominating agent is a primary cause of over-bromination.
-
Controlled Reagent Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even lower). This can help to increase the selectivity for the mono-brominated product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent compared to molecular bromine (Br2) for this type of substrate.
Q5: What are the recommended purification methods to separate the desired this compound from the reaction mixture?
Standard purification techniques are typically effective. After quenching the reaction and performing an aqueous workup, the crude product can be purified using column chromatography on silica gel. A solvent system of hexane and ethyl acetate is commonly employed to separate the mono-brominated product from any remaining starting material and the more polar dibrominated byproducts.
Data Presentation
The following table summarizes the expected outcomes and potential side products in the bromination of 5-(trifluoromethyl)-1H-pyrazole.
| Product/Byproduct | Structure | Key Identifying Features | Control Measures |
| Desired Product: this compound | This compound | Appearance of a single new peak in 1H NMR in the aromatic region, disappearance of the C4-H proton signal. | Optimize stoichiometry, controlled reagent addition, lower reaction temperature. |
| Common Side Product: 4,4-dibromo species | 4,4-dibromo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ium intermediate | Absence of C4-H proton signal in 1H NMR, significant downfield shift of other ring protons, characteristic isotopic pattern in mass spectrometry for two bromine atoms. | Use ≤1.0 equivalent of brominating agent, portion-wise addition, lower temperature. |
Experimental Protocols
Synthesis of this compound [1]
Materials:
-
5-(trifluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5-(trifluoromethyl)-1H-pyrazole (1.0 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.05 eq.) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Caption: Reaction pathway for the bromination of 5-(trifluoromethyl)-1H-pyrazole.
Caption: Troubleshooting workflow for the bromination reaction.
References
Technical Support Center: Purification of Halogenated Pyrazole Isomers
This guide is designed for researchers, scientists, and drug development professionals to provide solutions and protocols for the purification of halogenated pyrazole isomers. The following sections offer frequently asked questions and troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating halogenated pyrazole isomers? A1: The main difficulty arises from the isomers' similar physicochemical properties. Regioisomers (e.g., 3-bromo- vs. 5-bromo-1-methylpyrazole) often have very close polarities and boiling points, making them difficult to separate by standard chromatography or distillation.[1] Chiral isomers (enantiomers) are even more challenging as they have identical properties in an achiral environment and require specialized chiral separation techniques.[2]
Q2: What is the best purification technique to start with for separating regioisomers? A2: For preparative scale, flash column chromatography on silica gel is the most common and accessible starting point.[1][3] A typical mobile phase would be a gradient of ethyl acetate in a nonpolar solvent like hexane or petroleum ether.[4] Developing the method on an analytical Thin Layer Chromatography (TLC) plate first is crucial to determine if a sufficient difference in retention factor (Rf) exists.[4]
Q3: Can crystallization be used to separate halogenated pyrazole isomers? A3: Yes, crystallization, particularly fractional crystallization, can be highly effective if the isomers exhibit different solubilities in a given solvent system.[5] A powerful strategy involves converting the pyrazole isomers into acid addition salts (e.g., using sulfuric or phosphoric acid).[1][6][7] These salts often have significantly different crystal packing energies and solubilities, allowing one isomer's salt to selectively crystallize from the solution.[6][8]
Q4: How can I separate enantiomers of a chiral halogenated pyrazole? A4: Enantiomers cannot be separated by standard achiral techniques. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is required.[2][9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for resolving pyrazole enantiomers.[10][11][12]
Q5: Which analytical methods should I use to confirm the purity of my separated isomers? A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for assessing purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the isomeric identity and structure of the final products. For regioisomers, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm assignments.[3]
Troubleshooting Guide
This section addresses specific issues encountered during the purification process.
Q: My brominated pyrazole isomers are co-eluting on a silica gel column. What should I do next? A: This is a common problem when isomers have nearly identical polarities.[4]
-
Optimize the Mobile Phase: Switch to a less polar solvent system (e.g., toluene/ethyl acetate or dichloromethane/hexane). A lower polarity mobile phase can sometimes enhance small differences between isomers, improving separation.
-
Change the Stationary Phase: Consider switching from silica gel to alumina or a bonded-phase silica like diol or cyano. These phases offer different selectivities that may resolve your isomers.
-
Switch to a High-Resolution Technique: If flash chromatography fails, High-Performance Liquid Chromatography (HPLC) is the next logical step. A normal-phase HPLC column or a more modern reversed-phase C18 column can provide the necessary resolution.[4][13] Supercritical Fluid Chromatography (SFC) is another powerful alternative known for its high efficiency in isomer separation.[9][14]
Q: I'm trying to purify my isomers by crystallization, but the product is "oiling out" instead of forming crystals. How can I fix this? A: "Oiling out" typically occurs when the solute is too soluble or its melting point is below the solvent's boiling point.[1]
-
Change the Solvent System: Use a lower-boiling point solvent or switch to a mixed-solvent system. In a mixed system, you can dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity appears, then allow it to cool slowly.[5]
-
Lower the Crystallization Temperature: Ensure the solution is thoroughly cooled, for instance, in an ice-water or ice-salt bath, to maximize the chance of precipitation over oiling.[5]
-
Increase Concentration Slowly: Try to reach supersaturation at a lower temperature by slowly evaporating the solvent rather than by rapid cooling from a hot, concentrated state.
Q: My fluorinated pyrazole appears to be decomposing on the silica gel column. What are my options? A: Some halogenated compounds can be sensitive to the acidic nature of standard silica gel.
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine. This is done by preparing a slurry of the silica in your starting mobile phase and adding ~0.5-1% triethylamine.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica for acid-sensitive compounds.
-
Use a Non-Chromatographic Method: If the compound is stable, consider fractional crystallization or distillation as an alternative purification strategy.[1]
Q: I successfully separated my isomers using preparative HPLC, but my yield is very low. Why? A: Low yield in preparative HPLC can stem from several factors:
-
Irreversible Adsorption: The compound may be binding irreversibly to the stationary phase. This is more common with highly polar compounds or those with reactive functional groups.
-
Peak Tailing: If peaks are tailing severely, it indicates strong interaction with the stationary phase.[1] This can lead to broad fractions that are difficult to collect cleanly, resulting in yield loss during fraction cutting. Adding a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds or triethylamine for basic compounds) can improve peak shape.
-
Compound Instability: The compound may be degrading in the mobile phase over the course of the long run times typical for preparative chromatography.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Chiral Halogenated Pyrazole Separation
This table provides representative data comparing HPLC and SFC for the enantioseparation of chiral pyrazoles, based on common findings in the literature.[10][11][15][16]
| Parameter | HPLC (Normal Phase) | HPLC (Polar Organic Mode) | SFC (Supercritical Fluid) |
| Chiral Stationary Phase | Amylose-based (e.g., Lux Amylose-2) | Cellulose-based (e.g., Lux Cellulose-2) | Cellulose or Amylose-based |
| Typical Mobile Phase | n-Hexane / Ethanol | Methanol or Acetonitrile | Supercritical CO₂ / Methanol |
| Typical Analysis Time | 15 - 30 minutes | < 5 - 10 minutes | < 5 minutes |
| Resolution (Rs) | High to Excellent (up to 30) | Good to High (up to 18) | Excellent |
| Solvent Consumption | High (Organic) | Moderate (Organic) | Very Low (Organic) |
| Key Advantage | High resolving power | Fast analysis, sharp peaks | Extremely fast, "green" method |
Visualizations
Diagram 1: General Workflow for Isomer Purification
Caption: A flowchart illustrating the typical decision-making and experimental process for separating halogenated pyrazole isomers.
Diagram 2: Troubleshooting Poor Chromatographic Resolution
Caption: A logical troubleshooting guide for addressing the common issue of co-eluting isomers during column chromatography.
Detailed Experimental Protocols
Protocol 1: Normal Phase Flash Column Chromatography
This protocol is a standard method for separating regioisomers with different polarities.
-
Slurry Preparation: In a beaker, add silica gel to your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) to create a free-flowing slurry.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Allow excess solvent to drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude halogenated pyrazole mixture in a minimal amount of dichloromethane or your mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase (the gradient) according to your TLC analysis to elute your compounds. For example, move from 98:2 to 90:10 Hexane:Ethyl Acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.
-
Product Isolation: Combine the fractions containing your pure product and remove the solvent using a rotary evaporator.
Protocol 2: Fractional Crystallization via Acid Salt Formation
This protocol is effective for isomers that are difficult to separate by chromatography.[1][6]
-
Dissolution: Dissolve the crude isomer mixture (1.0 eq) in a suitable organic solvent such as ethanol, isopropanol, or acetone.[6] Gentle heating may be required.
-
Acid Addition: Slowly add at least one molar equivalent (1.0 eq) of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid) to the solution while stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cool the solution further in an ice bath. Scratching the inside of the flask with a glass rod can help induce nucleation.[1][5]
-
Isolation: Collect the precipitated crystals (the salt of one isomer) by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize the solution by adding a base (e.g., 1M sodium hydroxide solution) until the solution is basic.
-
Extraction: Extract the purified pyrazole free base from the aqueous solution using an organic solvent like ethyl acetate or dichloromethane (3x).
-
Final Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified isomer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Semipreparative chiral supercritical fluid chromatography in the fractionation of lansoprazole and two related antiulcer drugs enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with Bromopyrazoles
Welcome to the technical support center for optimizing Suzuki coupling reactions with bromopyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions to facilitate successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing Suzuki coupling with bromopyrazoles?
A1: The most frequent issues include low to non-existent yields, catalyst deactivation, and the formation of significant side products. Key side reactions are the dehalogenation of the bromopyrazole (protodebromination), homocoupling of the boronic acid, and protodeboronation of the boronic acid.[1][2][3][4] The inherent electronic properties of the pyrazole ring and the potential for N-H acidity in unprotected pyrazoles can contribute to these challenges.[1][5][6]
Q2: Which palladium catalyst system is most effective for the Suzuki coupling of bromopyrazoles?
A2: The choice of catalyst is critical for success. While traditional catalysts like Pd(PPh₃)₄ can be used, systems employing bulky, electron-rich phosphine ligands often provide superior results for challenging heteroaryl couplings like those involving bromopyrazoles.[1][5][7] Ligands such as SPhos and XPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are frequently recommended.[1][5] Furthermore, pre-formed palladium precatalysts, such as XPhos Pd G2, have demonstrated high efficiency in the coupling of bromopyrazoles with a variety of boronic acids.[8][9] N-Heterocyclic Carbene (NHC)-based catalysts, like PEPPSI-IPr, are also highly active and can be effective at lower catalyst loadings.[7]
Q3: What is the role of the base in the Suzuki coupling of bromopyrazoles, and which one should I select?
A3: The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[10][11] The choice and strength of the base can significantly influence the reaction yield. For bromopyrazole couplings, moderately strong inorganic bases are often effective. Potassium phosphate (K₃PO₄) is a widely used and successful base for these reactions.[5] Other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) have also been used effectively.[12][13][14] The selection of the base should be optimized for the specific substrates and catalyst system being used.
Q4: I am observing a significant amount of debromination of my bromopyrazole starting material. How can I minimize this side reaction?
A4: Debromination is a common side reaction with heteroaryl halides.[1] Key strategies to minimize this include:
-
N-Protection: If your pyrazole is N-unprotected, the acidic N-H proton can interfere with the catalyst. Protecting the pyrazole nitrogen with a group like Boc or SEM can significantly suppress debromination.[1][15]
-
Choice of Base: Stronger bases may promote debromination. Switching to a milder base, such as K₃PO₄ or CsF, can be beneficial.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos or SPhos can sometimes reduce the extent of dehalogenation compared to less sterically demanding ligands like PPh₃.[1]
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of the debromination side reaction.[4]
Q5: My reaction is sluggish and gives low yields. What adjustments can I make to the reaction conditions?
A5: Low yields can stem from several factors, including inefficient oxidative addition or catalyst inhibition.[2] Consider the following adjustments:
-
Increase Temperature: Suzuki couplings are temperature-sensitive.[14] If the reaction is sluggish, increasing the temperature (e.g., to 80-110 °C) can improve the rate, particularly the often rate-limiting oxidative addition step.[2]
-
Screen Solvents: The choice of solvent can impact the solubility of reagents and the stability of catalytic intermediates.[14] Common solvents for Suzuki coupling of heteroaryl halides include 1,4-dioxane, toluene, and DMF, often with water as a co-solvent.[14][16]
-
Use a More Active Catalyst: If using a simple palladium source and ligand, consider switching to a more active, pre-formed palladacycle or a catalyst system based on bulky phosphine ligands like those developed by Buchwald.[5][17]
-
Ensure Anhydrous and Inert Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition and side reactions like homocoupling.[2][14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst | Ensure the palladium precatalyst is properly activated to Pd(0). Use fresh, high-purity catalyst and ligands.[14] Maintain a strict inert atmosphere to prevent catalyst decomposition to palladium black.[14] |
| Inefficient Oxidative Addition | Increase the reaction temperature.[2] Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate this step.[1][7] Consider switching from a bromopyrazole to an iodopyrazole, as the C-I bond is more reactive.[18] | |
| Catalyst Inhibition | For N-H pyrazoles, the nitrogen lone pair can inhibit the palladium catalyst.[2] Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[1][15] | |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) to ensure all components are sufficiently soluble.[14][16][19] | |
| Significant Debromination | Acidic N-H Proton | Protect the pyrazole nitrogen.[1][15] |
| Harsh Reaction Conditions | Use a milder base (e.g., K₃PO₄, CsF).[1] Lower the reaction temperature.[4] | |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands which can sometimes suppress this side reaction.[1] | |
| Homocoupling of Boronic Acid | Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[2] Maintain a positive pressure of an inert gas (argon or nitrogen). |
| Use of Pd(II) Precatalyst | The reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.[4] Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient reduction can help. | |
| Protodeboronation of Boronic Acid | Presence of Water/Protic Species | Use anhydrous solvents and reagents.[2] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2] |
| Inappropriate Base | Use milder bases like K₂CO₃ or Cs₂CO₃.[20] | |
| Difficulty in Product Purification | Contamination with Boron Species | An aqueous wash with a mild base during work-up can help remove unreacted boronic acid and its byproducts.[4] |
| Residual Palladium Catalyst | Pass the crude product through a plug of silica gel or use a palladium scavenging agent.[4] |
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyrazoles
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | Unprotected 3-chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | Modest | [5] |
| P2 Precatalyst (SPhos-based) | Unprotected 3-chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [5] |
| XPhos Pd G2 | 4-bromo-3,5-dinitro-1H-pyrazole | K₂CO₃ | Dioxane/H₂O | 80 | 85-95 | [8] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [16] |
Note: Data is compiled from various sources and reaction conditions may vary. This table serves as a comparative guide.
Experimental Protocols
General Protocol for Suzuki Coupling of N-Protected Bromopyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the N-protected bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) or the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) for 3-5 cycles to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, ~0.1-0.2 M concentration with respect to the bromopyrazole) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting decision tree for low yield in bromopyrazole Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Pyrazole Ring Formation Reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during pyrazole ring formation reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can arise from several factors. The primary reasons often involve the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1]
To troubleshoot low yields, consider the following steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to unwanted side reactions, which reduce the overall yield and complicate the purification process.[2] Hydrazine derivatives, in particular, can degrade over time; therefore, using a freshly opened or purified reagent is recommended.[2]
-
Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[2]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[2] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2]
-
Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization.[2]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]
Strategies to improve regioselectivity include:
-
Solvent Choice: The polarity of the solvent can influence which carbonyl group is preferentially attacked. Aprotic dipolar solvents have been shown to give better results than polar protic solvents like ethanol in some cases.[3]
-
pH Control: The pH of the reaction mixture can affect the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[2]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[2]
Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[4]
To mitigate this issue and obtain a purer product:
-
Use a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base can neutralize the acid and lead to a cleaner reaction profile.[2]
-
Inert Atmosphere: Handling sensitive hydrazines under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative processes that lead to colored impurities.[4]
-
Purification: Activated charcoal treatment during workup can help remove some of these colored impurities.[5] Recrystallization is also a highly effective method for purification.[2][5]
Q4: I am having difficulty purifying my pyrazole product by recrystallization. What are some common issues and solutions?
A4: Recrystallization is a powerful purification technique for pyrazoles, but challenges can arise.
Common issues and their solutions are outlined in the table below:
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[5] |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the pyrazole, or the solution is too concentrated. | - Re-heat the solution and add more of the "good" solvent to lower the saturation point.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.[5] |
| The recrystallization yield is very low. | Too much solvent was used, or the solution was not cooled sufficiently. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5] |
| The resulting crystals are impure. | Impurities were co-crystallized or trapped in the crystal lattice. | - Ensure the solution was allowed to cool slowly.- Wash the collected crystals with a small amount of cold recrystallization solvent.- Perform a second recrystallization.[5] |
For a more detailed guide on recrystallization, refer to the "Experimental Protocols" section.
Data Presentation
Table 1: Reaction Conditions for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 135-145 | 1 | Very Good | [1] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Glacial acetic acid | ~100 | 1 | - | [6] |
| 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | - | - | - | 63 | [3] |
| 4,4,4-trifluoro-1-arylbutan-1,3-diketones | Arylhydrazine | N,N-dimethylacetamide | Acid | Ambient | - | 74-77 | [3] |
| Ethyl acetoacetate | Phenylhydrazine | - | Nano-ZnO | - | - | 95 | [3] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) via Knorr Synthesis
This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.[1]
Materials:
-
Ethyl acetoacetate (12.5 mmol)
-
Phenylhydrazine (12.5 mmol)
-
Diethyl ether
-
Ethanol (95%)
Procedure:
-
Reactant Addition: In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.625 mL) to phenylhydrazine (1.25 mL) in a fume hood. This addition is slightly exothermic.[1]
-
Heating: Assemble a reflux condenser and heat the reaction mixture for 60 minutes at 135–145 °C.[1]
-
Isolation: After heating, transfer the resulting heavy syrup to a beaker and cool it thoroughly in an ice-water bath.[1]
-
Crystallization: Add 2 mL of diethyl ether and stir the mixture vigorously until the crude pyrazolone precipitates as a powder. Continue adding diethyl ether in 2 mL portions (up to a total of 8 mL) until precipitation is complete.[1]
-
Filtration: Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.[1]
-
Recrystallization: Dissolve the collected solid in a minimum amount of hot ethanol (approximately 5–7 mL) in an Erlenmeyer flask with gentle heating. Allow the hot solution to cool to room temperature, and then place it in an ice bath to complete crystallization.[1]
-
Final Product: Filter the purified crystals by vacuum filtration, weigh them after drying in a desiccator, and determine the melting point (expected: 125–127 °C).[1]
Protocol 2: General Procedure for Recrystallization of Pyrazole Compounds
This protocol provides a general guideline for purifying pyrazole derivatives by recrystallization.[5]
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal single solvent dissolves the pyrazole compound when hot but not when cold. Common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[5] For mixed-solvent systems, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until turbidity persists.[5]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture to boiling with stirring until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[5]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.[5]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
Technical Support Center: Degradation Pathways of Trifluoromethyl-Substituted Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted pyrazoles. This guide provides comprehensive troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges in your degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments on the degradation of trifluoromethyl-substituted pyrazoles.
Q1: My trifluoromethyl-substituted pyrazole appears to be degrading during my experiment, but I am unsure of the cause. What are the common degradation pathways?
A1: Trifluoromethyl-substituted pyrazoles are susceptible to degradation through several pathways, primarily photolytic, metabolic, and chemical (hydrolysis and oxidation) degradation.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce significant degradation. A common pathway involves the cleavage of substituents on the pyrazole ring. For instance, fipronil, a phenylpyrazole insecticide, undergoes photolysis to form its desulfinyl derivative. Further degradation can lead to pyrazole ring cleavage.[1][2][3][4]
-
Metabolic Degradation: In biological systems, particularly in the liver, these compounds are metabolized by enzymes such as cytochrome P450. Common metabolic transformations include oxidation of alkyl groups and hydroxylation of the pyrazole or adjacent rings. For example, the insecticide flupyrazofos is metabolized in rat liver microsomes to flupyrazofos oxon and 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole.
-
Chemical Degradation:
-
Hydrolysis: The stability of trifluoromethyl-substituted pyrazoles can be pH-dependent. Under alkaline conditions, hydrolysis of functional groups, such as a nitrile group to an amide, can occur.[5] Fipronil, for example, is stable under acidic and neutral conditions but hydrolyzes at a pseudo-first-order rate in alkaline solutions.[5]
-
Oxidation: Oxidative conditions can lead to the formation of more polar metabolites. For instance, the sulfinyl group in fipronil can be oxidized to a sulfone.[1][6]
-
Q2: I am having trouble separating the parent compound from its degradation products using HPLC. What are some common troubleshooting steps?
A2: Poor separation in HPLC can be due to several factors. Here are some troubleshooting steps tailored for trifluoromethyl-substituted pyrazoles and their degradants:
-
Optimize Mobile Phase:
-
pH Adjustment: The ionization state of your pyrazole and its degradation products can significantly affect retention. Experiment with different pH values of the aqueous portion of your mobile phase.
-
Solvent Composition: Adjust the ratio of your organic and aqueous solvents. A gradient elution, starting with a lower percentage of the organic solvent, can often improve the resolution of structurally similar compounds.
-
-
Column Selection:
-
Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size for better efficiency.
-
-
Check for System Issues:
-
Leaks: Inspect the system for any leaks, especially around the pump, injector, and detector, as this can cause pressure fluctuations and inconsistent retention times.
-
Column Contamination: If you observe peak tailing or fronting, your column may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.
-
Q3: I am observing unexpected peaks in my chromatogram during a forced degradation study. How can I identify these unknown degradation products?
A3: Identifying unknown degradation products requires a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for determining the molecular weights of the unknown peaks and obtaining structural information through fragmentation patterns.[7] The fragmentation of trifluoromethyl-substituted compounds can be complex, sometimes involving rearrangements.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, isolating the degradation product and analyzing it by 1D and 2D NMR (e.g., 1H, 13C, COSY, HSQC) is often necessary.[7][9]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of the degradation products.
Q4: My analytical results for degradation studies are not reproducible. What could be the issue?
A4: Lack of reproducibility often stems from inconsistencies in experimental conditions.
-
Standardize Sample Preparation: Ensure that all steps, from sample collection and handling to extraction and dilution, are standardized across all experiments.
-
Control Environmental Factors: For photolytic studies, ensure consistent light intensity and wavelength. For thermal degradation, maintain a constant temperature. For hydrolytic studies, carefully control the pH.
-
Reagent Quality: Use high-purity solvents and reagents, as impurities can sometimes catalyze degradation or interfere with the analysis.
Data Presentation
Table 1: Hydrolytic Degradation of Fipronil in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) in hours |
| 5.5 | - | Stable |
| 7.0 | - | Stable |
| 9.0 | - | 770 |
| 10.0 | - | 114 |
| 11.0 | - | 11 |
| 12.0 | - | 2.4 |
Data sourced from[5]
Table 2: Biodegradation of Fipronil by Bacterial Strains
| Bacterial Strain | Initial Fipronil Conc. (mg L⁻¹) | Degradation Efficiency (%) | Incubation Time (days) |
| Pseudomonas sp. | 100 | 85.97 | - |
| Rhodococcus sp. | 100 | 83.64 | - |
| Stenotrophomonas acidaminiphila | 25 | 86.14 | 14 |
| Bacillus sp. strain FA3 | 50 | ~77 | 15 |
| Bacillus sp. strain FA4 | 50 | 75 | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Trifluoromethyl-Substituted Pyrazole
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the trifluoromethyl-substituted pyrazole at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[12]
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[12]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to a dry heat of 105°C for 24 hours.[12] Dissolve the stressed solid in the diluent to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV light at 254 nm for 24 hours.[12]
3. Sample Analysis:
-
Before injection into the HPLC system, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is designed to assess the metabolic degradation of a trifluoromethyl-substituted pyrazole.
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare an NADPH regenerating system solution.
-
Thaw liver microsomes (e.g., rat or human) on ice.
2. Incubation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the liver microsome suspension, and the test compound stock solution (final substrate concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
3. Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.
Mandatory Visualizations
Caption: Overview of major degradation pathways for trifluoromethyl-substituted pyrazoles.
Caption: General experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for poor HPLC peak separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions of Bromopyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during cross-coupling reactions of bromopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyrazole ring is replaced by a hydrogen atom. This leads to the formation of a pyrazole byproduct lacking the bromine atom, which can complicate purification and reduce the yield of the desired coupled product.
Q2: What are the primary causes of debromination?
A2: Debromination is often caused by the presence of a hydride source that reacts with the palladium-aryl intermediate in the catalytic cycle. Common sources of hydrides include:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide, can generate hydride species.[1]
-
Solvents: Protic solvents such as alcohols can act as hydride donors. Certain aprotic solvents can also contribute to hydride formation under specific conditions.[1][2]
-
Impurities: Water or other impurities in the reagents and solvents can also lead to the formation of palladium-hydride species.
Q3: How does temperature affect debromination?
A3: Higher reaction temperatures can increase the rate of debromination. This side reaction may have a higher activation energy than the desired cross-coupling pathway. Therefore, lowering the reaction temperature can often improve the selectivity for the desired product.[1]
Q4: Can the choice of palladium precursor influence the extent of debromination?
A4: Yes, the choice of the palladium source can be a factor. While Pd(0) sources like Pd₂(dba)₃ are often used, Pd(II) precatalysts such as Pd(OAc)₂ are also common. The ligands used in conjunction with these precursors play a more direct and critical role in controlling side reactions like debromination.
Q5: Is N-protection of the pyrazole ring necessary to prevent debromination?
A5: While not always mandatory, N-protection of the pyrazole ring can significantly suppress debromination, especially in Suzuki-Miyaura reactions.[3] The unprotected N-H group can sometimes interfere with the catalytic cycle. Protecting groups like Boc (tert-butyloxycarbonyl) have been shown to be effective, and in some cases, can even be removed under the reaction conditions.[3] However, successful couplings with unprotected bromopyrazoles have also been reported with the appropriate choice of catalyst and ligands.[4]
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired aryl-pyrazole.
-
Presence of a significant amount of the debrominated pyrazole byproduct, confirmed by LC-MS or NMR.
-
Difficult purification due to similar polarities of the desired product and the debrominated byproduct.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][5] | Strong bases are more prone to generating hydride species that cause debromination. Milder bases are less likely to promote this side reaction. |
| Ligand | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][4] | These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which outpaces the competing debromination pathway. |
| Temperature | Lower the reaction temperature. For example, try running the reaction at 60-80 °C for a longer duration.[1] | Debromination often has a higher activation energy, so lowering the temperature can selectively slow down this undesired side reaction. |
| Solvent | Use anhydrous, degassed aprotic solvents like 1,4-dioxane, THF, or toluene. Avoid protic solvents.[1][2] | Protic solvents can be a source of hydrides. Thoroughly degassing the solvent is crucial to prevent catalyst deactivation and other side reactions. |
| N-Protection | Consider protecting the pyrazole nitrogen with a Boc group.[3] | N-protection can prevent interference from the acidic N-H proton and has been shown to suppress debromination. |
Issue 2: Debromination in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired amino-pyrazole.
-
Formation of the debrominated pyrazole as a major byproduct.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Ligand | Employ bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos). | These ligands promote the desired C-N bond formation and can minimize side reactions like β-hydride elimination which can lead to debromination. |
| Base | Use a non-nucleophilic strong base like NaOtBu or LiHMDS. While strong bases can be a source of hydrides, their role in deprotonating the amine is crucial. Careful optimization of the base is necessary. | The choice of base is critical for the deprotonation of the amine to form the palladium-amido complex. Screening different strong, non-nucleophilic bases is recommended. |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate (typically 80-110 °C). | High temperatures can promote catalyst decomposition and increase the rate of debromination. |
| N-Protection | For challenging substrates, protecting the pyrazole nitrogen with a group like trityl (Tr) can be beneficial. | N-protection can improve the stability of the substrate and prevent side reactions at the pyrazole nitrogen. |
Issue 3: Debromination in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkynyl-pyrazole.
-
Significant formation of the debrominated pyrazole.
-
Formation of alkyne homocoupling (Glaser coupling) byproducts.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a copper-free Sonogashira protocol. If using a copper co-catalyst, ensure strictly anaerobic conditions. | Copper(I) can promote the homocoupling of the terminal alkyne, especially in the presence of oxygen. Copper-free conditions can mitigate this. |
| Ligand | Screen bulky, electron-rich phosphine ligands like XPhos.[6] | The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired cross-coupling over debromination. |
| Base | Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). | Amine bases are standard for Sonogashira couplings and are less likely to be a significant source of hydrides compared to alkoxides. |
| Temperature | Optimize the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed.[6] | Higher temperatures may be required for less reactive bromopyrazoles but can also increase the rate of debromination. |
| Solvent | Use aprotic solvents like DMF, MeCN, or THF.[6] | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. |
Data Presentation
Table 1: Influence of Ligand and Solvent on Suzuki-Miyaura Coupling of 3- and 4-Bromopyrazole with Arylboronic Acids
| Entry | Bromopyrazole | Boronic Acid | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromopyrazole | Phenylboronic acid | P1 (XPhos-derived) | Dioxane/H₂O | 100 | 86 | [4] |
| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos-derived) | Dioxane/H₂O | 100 | 84 | [4] |
| 3 | 3-Bromopyrazole | Phenylboronic acid | P1 (XPhos-derived) | Dioxane/H₂O | 100 | 75 | [4] |
| 4 | 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos-derived) | Dioxane/H₂O | 100 | 78 | [4] |
| Note: This table is based on data for unprotected bromopyrazoles and highlights the effectiveness of XPhos-derived ligands. |
Table 2: Optimization of Sonogashira Coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole
| Entry | Ligand | Solvent | Temperature (°C) | Conversion (%) |
| 1 | SPhos | MeCN | 110 | 85 |
| 2 | RuPhos | MeCN | 110 | 73 |
| 3 | XPhos | MeCN | 110 | 95 |
| 4 | XPhos | Toluene | 100 | 85 |
| 5 | XPhos | Dioxane | 100 | 76 |
| 6 | XPhos | DMF | 100 | 98 |
| 7 | XPhos | DMF | 50 | 81 |
| 8 | XPhos | DMF | 25 | 32 |
| Data adapted from a study on a substituted bromopyrazole, illustrating the impact of reaction parameters on conversion rates.[6] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 4-Bromopyrazole with Minimal Debromination
Reagents & Materials:
-
4-Bromopyrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 precatalyst (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromopyrazole, the arylboronic acid, and K₃PO₄.
-
Add the XPhos Pd G2 precatalyst.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the debrominated byproduct. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of N-Trityl-4-bromopyrazole
Reagents & Materials:
-
N-Trityl-4-bromopyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
tBuDavePhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, tBuDavePhos, and NaOtBu to a dry Schlenk flask.
-
Add N-Trityl-4-bromopyrazole and a stir bar.
-
Seal the flask, remove from the glovebox, and add degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of a Bromopyrazole
Reagents & Materials:
-
Bromopyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (3 mol%)
-
XPhos (6 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyrazole, Pd(OAc)₂, and XPhos.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add degassed DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for debromination in cross-coupling reactions.
Caption: Suzuki-Miyaura catalytic cycle and competing debromination pathway.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Alternative Brominating Agents for Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using alternative brominating agents for pyrazole synthesis. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to elemental bromine (Br₂) for pyrazoline synthesis?
A1: While effective, elemental bromine is a hazardous and corrosive substance that requires specialized handling and ventilation. Alternative agents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are solids, making them significantly safer and easier to handle.[1][2] They often provide improved regioselectivity and milder reaction conditions, reducing the formation of unwanted byproducts.[3][4]
Q2: What are the most common and effective alternative brominating agents for pyrazoles?
A2: The most widely used alternatives are N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[2][5] NBS is a versatile reagent for electrophilic bromination, often used for its high regioselectivity.[6][7] DBDMH is a cost-effective and stable alternative to NBS with similar reactivity, useful for brominating electron-rich aromatic systems.[2][5][8] Other systems, such as Oxone/sodium bromide, also offer mild and environmentally friendly options.[3]
Q3: How do I choose the right brominating agent for my specific pyrazole substrate?
A3: The choice depends on the electronic properties of your pyrazole.
-
For electron-rich pyrazoles (containing activating groups): Milder agents like NBS are often sufficient and provide excellent control over the reaction.[9]
-
For electron-deficient pyrazoles (containing deactivating groups): A more reactive agent like DBDMH, sometimes in the presence of an acid catalyst, may be necessary to achieve a good conversion rate.[2]
-
For sensitive functional groups: A very mild system like Oxone/NaBr in water can prevent unwanted side reactions.[3]
Q4: What is the expected regioselectivity for the bromination of pyrazoles?
A4: For unsubstituted or N-substituted pyrazoles, electrophilic bromination overwhelmingly occurs at the C4 position.[3] This is due to the electronic distribution within the pyrazole ring, which makes the C4 position the most nucleophilic. If the C4 position is already substituted, bromination may occur at the C3 or C5 positions, often requiring more forcing conditions.[3]
Troubleshooting Guides
Here are solutions to common problems encountered during the bromination of pyrazoles using alternative agents.
Issue 1: Low or No Reaction Conversion
| Question | Possible Cause | Recommended Solution |
| My reaction with NBS or DBDMH is not starting or is very slow. What should I do? | Insufficient Activation: The pyrazole ring may be too electron-deficient for the chosen conditions. | For DBDMH, add a catalytic amount of a Lewis acid or a strong protic acid like HBF₄·Et₂O to increase its electrophilicity.[10] For NBS, a radical initiator (like AIBN) or photo-irradiation can be effective if a radical pathway is desired, though electrophilic substitution is more common for pyrazoles.[2] |
| Degraded Reagent: The brominating agent may have decomposed due to improper storage (exposure to moisture or light).[11] | Use a fresh bottle of the reagent. If degradation is suspected, the active bromine content of the agent can be quantified via iodometric titration before use.[11] | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in increments of 10°C while carefully monitoring the reaction by TLC or LC-MS to avoid byproduct formation. |
Issue 2: Poor Product Selectivity
| Question | Possible Cause | Recommended Solution |
| I'm observing a mixture of mono- and di-brominated products. How can I improve selectivity? | Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to over-bromination, especially with activated pyrazoles. | Carefully control the stoichiometry. Use precisely 1.0 equivalent of the brominating agent. Consider adding the agent portion-wise or as a solution via a syringe pump to maintain a low concentration and favor mono-bromination. |
| High Reactivity: The substrate is highly activated, making it susceptible to multiple brominations even with stoichiometric control. | Switch to a milder brominating agent (e.g., from DBDMH to NBS). Run the reaction at a lower temperature (e.g., 0°C or -20°C) to temper the reactivity.[9] | |
| Bromination is occurring at an unexpected position (e.g., C3/C5 instead of C4). Why? | C4 Position is Blocked: The C4 position on your pyrazole is already substituted, forcing bromination to occur at other available sites. | This is the expected outcome. If C4-bromination is desired, a different synthetic route to the pyrazole core may be necessary. |
| Reaction Mechanism: Under certain conditions (e.g., high temperature, radical initiators), a radical mechanism might compete with the desired electrophilic aromatic substitution, potentially altering regioselectivity. | Ensure your reaction conditions favor an electrophilic pathway. Use a polar solvent (like DMF or CH₂Cl₂) and avoid radical initiators unless a specific radical bromination is intended.[9] |
Issue 3: Complicated Workup and Purification
| Question | Possible Cause | Recommended Solution |
| How can I easily remove the succinimide or dimethylhydantoin byproducts? | Byproduct Solubility: These byproducts can sometimes co-crystallize or have similar solubility to the desired product. | The byproducts are often soluble in water. After the reaction, quench with an aqueous solution of a reducing agent like sodium thiosulfate (to remove any remaining active bromine), followed by extraction. If the product is not water-sensitive, washing the crude organic phase multiple times with water or a dilute base (e.g., NaHCO₃ solution) can effectively remove the byproducts. |
| Persistent Color in Product: The purified product has a yellow or brown tint. | Residual Bromine: Trace amounts of elemental bromine may be trapped in the product. |
Data and Protocols
Table 1: Comparison of Common Alternative Brominating Agents
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Appearance | White to off-white crystalline solid | Off-white crystalline solid |
| Molecular Weight | 177.98 g/mol | 285.92 g/mol |
| Active Br₂ Content | ~44.9% | ~55.6% |
| Primary Use | Electrophilic bromination of activated arenes, allylic/benzylic bromination.[6] | Electrophilic bromination of electron-rich arenes.[5] |
| Advantages | Milder, highly selective, widely studied.[3] | Higher bromine content, cost-effective, stable solid.[2] |
| Common Solvents | DMF, CH₂Cl₂, CCl₄, Acetonitrile.[9] | Chloroform, DMF.[8] |
| Safety | Irritant, moisture-sensitive. | Irritant, handle in a fume hood. |
Experimental Protocol: General Procedure for C4-Bromination of a Pyrazole using NBS
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 eq.) in anhydrous dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.[9]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[9]
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess bromine), water, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-bromopyrazole.
Visual Guides
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.mx [scielo.org.mx]
- 5. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
impact of reaction conditions on the stability of 4-bromo-5-(trifluoromethyl)-1H-pyrazole
Welcome to the Technical Support Center for 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during a reaction?
The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of strong oxidizing or reducing agents. The pyrazole ring is generally stable due to its aromaticity; however, the bromo and trifluoromethyl substituents can influence its reactivity and degradation pathways.
Q2: How does pH impact the stability of the pyrazole ring in this compound?
Q3: Is this compound sensitive to light?
Yes, pyrazole derivatives, particularly those with halogen substituents, can be susceptible to photodegradation. For example, the phenylpyrazole insecticide fipronil undergoes photodegradation in aqueous solutions and on soil surfaces when exposed to light.[1][2][3] The primary photodegradation pathway for fipronil involves the loss of the trifluoromethylsulfinyl group to form fipronil-desulfinyl.[3][4] It is recommended to protect reactions and stored solutions of this compound from direct light, especially if the experiments are conducted over extended periods.
Q4: What is the expected thermal stability of this compound?
The trifluoromethyl group generally enhances the thermal stability of organic molecules. However, prolonged exposure to high temperatures can lead to decomposition. While specific thermal degradation data for this compound is not available, it is good practice to conduct reactions at the lowest effective temperature to minimize potential side reactions and degradation.
Q5: Can the bromine atom at the 4-position be displaced during reactions?
Yes, the bromine atom at the 4-position of the pyrazole ring is a potential site for nucleophilic substitution and is often utilized in cross-coupling reactions. The reactivity of this position will depend on the specific reaction conditions, including the nucleophile, catalyst, and solvent used.
Troubleshooting Guide: Stability Issues in Reactions
This guide provides solutions to common problems you might encounter related to the stability of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield with unidentified byproducts | Degradation of the starting material or product. This can be caused by harsh reaction conditions such as high temperature, extreme pH, or prolonged exposure to light. | - Optimize Temperature: Run the reaction at a lower temperature and monitor the progress more frequently. - Control pH: Ensure the reaction medium is not strongly basic. If a base is required, consider using a milder, non-nucleophilic base. - Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment. |
| Formation of debrominated species | Reductive debromination. This can occur in the presence of certain reducing agents or catalysts. | - Screen Catalysts: If using a metal catalyst, screen different catalysts and ligands to minimize reductive debromination. - Avoid Strong Reductants: If a reduction is not the intended reaction, ensure that no strong reducing agents are present. |
| Observation of unexpected polar impurities by TLC or LC-MS | Hydrolysis or oxidation. The trifluoromethyl group can be susceptible to hydrolysis under certain conditions. The pyrazole ring itself can be oxidized. | - Use Anhydrous Solvents: Ensure that all solvents are dry to minimize hydrolysis. - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
| Inconsistent reaction outcomes | Variability in starting material quality or reaction setup. Impurities in the starting material or slight variations in reaction conditions can lead to inconsistent results. | - Purity Check: Verify the purity of your this compound before use. - Standardize Procedures: Maintain consistent reaction parameters (temperature, time, stirring speed, etc.) across all experiments. |
Data on Analogous Compounds
While specific quantitative stability data for this compound is limited in the literature, the following tables summarize stability data for the structurally related phenylpyrazole insecticide, fipronil, and the drug, celecoxib, which contains a trifluoromethyl-pyrazole moiety. This data can provide insights into the potential stability profile of this compound.
Table 1: Hydrolysis and Photolysis Data for Fipronil
| Condition | pH | Half-life (t½) | Major Degradation Product(s) | Reference(s) |
| Hydrolysis | 5.5 | Stable (>100 days) | - | [1][2] |
| 9.0 | 770 hours | Fipronil Amide | [1][2] | |
| 10.0 | 114 hours | Fipronil Amide | [1][2] | |
| 11.0 | 11 hours | Fipronil Amide | [1][2] | |
| 12.0 | 2.4 hours | Fipronil Amide | [1][2] | |
| Aqueous Photolysis | 5.5 | 4.1 hours | Fipronil-desulfinyl, Pyrazole-4-sulfonic acid derivative | [1][2] |
| Solid-phase Photolysis | N/A | Varies with soil type | Fipronil-desulfinyl | [1] |
Table 2: Forced Degradation Data for Celecoxib
| Stress Condition | Observation | Major Degradation Product(s) | Reference(s) |
| Acidic (e.g., 1N HCl) | Relatively stable, minor degradation | Not specified in detail | [5][6][7] |
| Alkaline (e.g., 1N NaOH) | Relatively stable, minor degradation | Not specified in detail | [5][6][7] |
| Oxidative (e.g., H₂O₂) | Significant degradation | Oxidized derivatives | [5][6][7] |
| Thermal | Generally stable at moderate temperatures | Not specified in detail | [6] |
| Photolytic | Degradation observed upon exposure to UV light | Not specified in detail | [6] |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound. Specific analytical methods (e.g., HPLC, UPLC-MS) will need to be developed and validated for the quantitative analysis of the parent compound and its degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp or a xenon lamp that mimics natural sunlight for a defined period. Run a dark control in parallel.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method. The method should be able to separate the parent compound from all potential degradation products.
-
Data Evaluation: Calculate the percentage of degradation of this compound under each condition. Identify and characterize any significant degradation products using techniques like mass spectrometry and NMR.
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation workflow based on the behavior of analogous compounds like fipronil.
Caption: A logical workflow for investigating the stability of this compound.
This technical support guide is intended to provide general guidance. It is crucial to perform specific stability studies on this compound to understand its behavior under your unique experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
comparative analysis of synthetic methods for functionalized pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. The efficient construction of this heterocyclic core with desired functionalization is a critical aspect of drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic methods for preparing functionalized pyrazoles, offering a data-driven overview to inform methodological selection in a research and development setting.
Key Synthetic Strategies at a Glance
The synthesis of the pyrazole ring can be achieved through several robust and versatile strategies. Classical methods like the Knorr and Paal-Knorr syntheses remain widely used for their simplicity and the availability of starting materials. Modern approaches, including 1,3-dipolar cycloadditions, multicomponent reactions (MCRs), and transition-metal-catalyzed methods, offer advantages in terms of efficiency, regioselectivity, and substrate scope. This guide will provide a head-to-head comparison of these key methodologies.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route depends on factors such as the desired substitution pattern, availability of starting materials, required scale, and tolerance of functional groups. The following sections provide a detailed comparison of the most common methods, supported by quantitative data.
Knorr and Paal-Knorr Pyrazole Synthesis
These classical methods involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] The Knorr synthesis typically utilizes a β-ketoester, leading to the formation of a pyrazolone, which can exist in tautomeric forms.[2] The Paal-Knorr synthesis, a more general approach, uses a 1,4-dicarbonyl compound to form pyrroles, but the underlying principle of cyclocondensation is analogous to pyrazole synthesis from 1,3-dicarbonyls.[3] A significant consideration in these syntheses, particularly with unsymmetrical dicarbonyl compounds, is the potential for the formation of regioisomers.[3][4]
Table 1: Knorr and Paal-Knorr Pyrazole Synthesis - Representative Data
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid / Ethanol | 1 | Reflux | 70-85 | [2] |
| Acetylacetone | Hydrazine hydrate | Acetic acid / 1-Propanol | 1 | 100 | High | [5] |
| Dibenzoylmethane | Phenylhydrazine | Acetic acid | 2 | 118 | 90 | [3] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Acetic acid | 2 | 118 | 85 | [3] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 1 | 100 | High | [5] |
Advantages:
-
Readily available and inexpensive starting materials.[3]
-
Simple and straightforward experimental procedures.[5]
-
Generally high yields for a variety of substrates.[2]
Limitations:
-
Potential for the formation of regioisomeric mixtures with unsymmetrical 1,3-dicarbonyls.[3][4]
-
Can require harsh reaction conditions, such as high temperatures and acidic or basic catalysts.[3]
1,3-Dipolar Cycloaddition
This modern and powerful method involves the [3+2] cycloaddition of a 1,3-dipole, typically a diazo compound or a sydnone, with a dipolarophile, such as an alkyne.[6][7][8] This approach offers excellent control over regioselectivity, which is a significant advantage over classical methods.[9] However, the handling of potentially explosive diazo compounds requires caution, although in situ generation methods have been developed to mitigate this risk.[9]
Table 2: 1,3-Dipolar Cycloaddition - Representative Data
| Diazo Compound/Precursor | Alkyne | Conditions | Time (min) | Temp (°C) | Yield (%) | Reference |
| Ethyl diazoacetate | 1-Heptyne | Microwave, neat | 15 | 120 | 85 (mixture) | [6] |
| Ethyl diazoacetate | Phenylacetylene | Microwave, neat | 10 | 120 | 92 | [6] |
| Ethyl diazoacetate | Dimethyl acetylenedicarboxylate | Microwave, neat | 10 | 120 | 95 | [6] |
| 3-p-Toluylsydnone | Dimethyl acetylenedicarboxylate | Toluene | - | Reflux | 80 | [8] |
| Tosylhydrazone of benzaldehyde | Phenylacetylene | K2CO3, Methanol | 120 | 65 | 91 | [7] |
Advantages:
-
High regioselectivity in the formation of substituted pyrazoles.[9]
-
Mild reaction conditions are often possible.[7]
-
Broad substrate scope.[6]
Limitations:
-
Diazo compounds can be hazardous (toxic and potentially explosive).[9]
-
Some alkynes may have low reactivity.[6]
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes where three or more reactants are combined in a single step to form a complex product, in this case, a functionalized pyrazole.[10][11][12] These reactions are characterized by high atom economy and operational simplicity, making them ideal for the rapid generation of compound libraries for drug discovery.[11]
Table 3: Multicomponent Reactions for Pyrazole Synthesis - Representative Data
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Enaminone | Benzaldehyde | Hydrazine-HCl | Ammonium acetate / Water | 1 | Reflux | 85 | [12] |
| Aldehyde | Malononitrile | β-Ketoester | Sodium lactate / Water | 0.5-1 | 80 | 85-95 | [10] |
| Aldehyde | Hydrazine hydrate | Ethyl acetoacetate | SnCl2 / Microwave | 0.4 | - | 88 | [10] |
| 1,3-Diketone | Hydrazine | Diorganyl diselenide | Oxone / Acetonitrile | 0.5-1 | RT | 75-92 | [13] |
Advantages:
-
High efficiency and atom economy.[11]
-
Operational simplicity (one-pot synthesis).[12]
-
Ability to generate diverse and complex molecules in a single step.[10]
Limitations:
-
Optimization of reaction conditions for multiple components can be challenging.
-
The mechanism can be complex and sometimes difficult to elucidate.
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of functionalized pyrazoles, often enabling reactions that are not feasible with classical methods.[14][15] Copper, palladium, and rhodium are commonly used catalysts that can promote C-N and C-C bond formation under mild conditions.[15][16][17] These methods often exhibit high regioselectivity and functional group tolerance.[16]
Table 4: Transition-Metal-Catalyzed Pyrazole Synthesis - Representative Data
| Substrate 1 | Substrate 2 | Catalyst/Ligand/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenylhydrazine | Pentane-2,4-dione | Cu(NO3)2·3H2O / Acetonitrile | 1 | RT | 95 | [16] |
| 4-Chlorophenylhydrazine | 1-Phenyl-1,3-butanedione | Cu(NO3)2·3H2O / Acetonitrile | 1 | RT | 92 | [16] |
| β-Dimethylamino vinyl ketone | Phenylboronic acid | Cu(OAc)2 / K2CO3 / DMF | 12 | 100 | 85 | [15] |
| Enamine | Nitrile | CuBr / O2 / Toluene | 12 | 100 | 70-90 | [17] |
Advantages:
-
High yields and regioselectivity.[16]
-
Mild reaction conditions and good functional group tolerance.[14][16]
-
Access to novel pyrazole derivatives that are difficult to synthesize by other methods.[15]
Limitations:
-
Cost and toxicity of some metal catalysts.
-
Ligand screening may be necessary to optimize the reaction.
-
Removal of metal residues from the final product can be challenging.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Knorr Pyrazole Synthesis of 3-methyl-1-phenyl-5-pyrazolone
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux in an ethanol solvent for 1 hour.[2]
-
After cooling to room temperature, the product often crystallizes directly from the reaction mixture.
-
The crude product can be collected by vacuum filtration and purified by recrystallization from ethanol to afford the desired pyrazolone.
Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition
Materials:
-
Ethyl diazoacetate
-
Phenylacetylene
-
Microwave reactor
Procedure:
-
In a microwave process vial, mix ethyl diazoacetate (1 mmol) and phenylacetylene (10 mmol, used in excess).[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with magnetic stirring for 10 minutes at 120 °C.[6]
-
After cooling, the excess acetylene is removed by distillation under reduced pressure.
-
The residue is treated with dichloromethane and concentrated in vacuo to yield the crude pyrazole, which can be further purified by column chromatography.[6]
Protocol 3: Copper-Catalyzed Synthesis of 3,5-dimethyl-1-phenylpyrazole
Materials:
-
Phenylhydrazine
-
Pentane-2,4-dione (acetylacetone)
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
Acetonitrile
Procedure:
-
To a solution of phenylhydrazine (1.0 mmol) and pentane-2,4-dione (1.2 mmol) in acetonitrile (2 mL) in a round-bottom flask, add Cu(NO3)2·3H2O (10 mol%).[16]
-
Stir the reaction mixture at room temperature for 1 hour.[16]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the pure 3,5-dimethyl-1-phenylpyrazole.[16]
Visualizing Synthetic Pathways
Diagrams illustrating the general workflows and logical relationships of the described synthetic methods are provided below.
Caption: Workflow for the Knorr/Paal-Knorr pyrazole synthesis.
Caption: Workflow for 1,3-dipolar cycloaddition synthesis of pyrazoles.
Caption: General workflow for multicomponent pyrazole synthesis.
Conclusion
The synthesis of functionalized pyrazoles can be approached through a variety of effective methods, each with its own set of advantages and limitations. The classical Knorr and Paal-Knorr syntheses are reliable and utilize readily available starting materials, making them suitable for many applications.[3] For syntheses where regioselectivity is paramount, 1,3-dipolar cycloaddition offers a distinct advantage, albeit with considerations for the handling of reactive intermediates.[9] Multicomponent reactions provide a highly efficient and atom-economical route to complex pyrazole derivatives, which is particularly valuable in the context of library synthesis for drug discovery.[11] Finally, transition-metal-catalyzed methods have expanded the synthetic toolbox, enabling the formation of previously inaccessible pyrazole structures under mild conditions.[16] The choice of the most appropriate method will ultimately be guided by the specific synthetic target, available resources, and desired process parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
validating the structure of 4-bromo-5-(trifluoromethyl)-1H-pyrazole derivatives by X-ray crystallography
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. This guide provides a comparative analysis of X-ray crystallography for validating the structure of 4-bromo-5-(trifluoromethyl)-1H-pyrazole derivatives, benchmarked against other common analytical techniques. While a crystal structure for a molecule with the exact this compound core is not publicly available, this guide utilizes crystallographic data from closely related, structurally significant analogues to provide a robust comparative framework.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. It provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. In contrast, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, while powerful, offer indirect structural information.
NMR spectroscopy is highly effective for determining the connectivity of atoms in a molecule.[1][2] For pyrazole derivatives, ¹H and ¹³C NMR can help identify the substitution pattern on the pyrazole ring.[3] However, NMR alone cannot provide the precise bond lengths and angles that X-ray crystallography can.
IR spectroscopy is useful for identifying functional groups present in a molecule.[2] For pyrazole derivatives, characteristic N-H stretching frequencies can be observed.[4] While useful for confirming the presence of certain bonds, IR spectroscopy does not provide a complete structural picture.
The following table summarizes the key differences:
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | IR Spectroscopy |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Atomic connectivity, chemical environment of nuclei | Presence of functional groups |
| Sample Requirement | Single, high-quality crystal | Solution or solid | Solid, liquid, or gas |
| Structural Confirmation | Definitive | Inferential | Inferential |
| Quantitative Data | Precise bond lengths and angles | Chemical shifts, coupling constants | Absorption frequencies |
X-ray Crystallographic Data of Representative Pyrazole Derivatives
To illustrate the data obtained from X-ray crystallography, the following table presents key crystallographic parameters for two representative pyrazole derivatives: 4-bromo-1H-pyrazole and 3,5-bis(trifluoromethyl)pyrazole. These compounds represent key structural motifs of the target molecule.
| Parameter | 4-bromo-1H-pyrazole[1] | 3,5-bis(trifluoromethyl)pyrazole[5] |
| Formula | C₃H₃BrN₂ | C₅H₂F₆N₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/n |
| a (Å) | 10.934(2) | 7.689(2) |
| b (Å) | 3.918(1) | 5.706(1) |
| c (Å) | 11.082(2) | 14.538(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.14(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 474.9(2) | 630.7(3) |
| Z | 4 | 4 |
Experimental Protocols
Synthesis and Crystallization of a 4-Bromopyrazole Derivative (Representative Protocol)
The synthesis of 4-bromopyrazoles can be achieved through the bromination of a pyrazole precursor.[6]
Synthesis:
-
To a solution of the parent pyrazole in a suitable solvent (e.g., acetic acid or dichloromethane), add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain the 4-bromopyrazole derivative.
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, dichloromethane/hexane).
Synthesis of a 5-Trifluoromethylpyrazole Derivative (Representative Protocol)
The synthesis of 5-trifluoromethylpyrazoles can be accomplished by the condensation of a trifluoromethyl-containing precursor with a hydrazine.[2]
Synthesis:
-
Reflux a solution of a trifluoromethyl-β-diketone with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a solvent such as ethanol for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 5-trifluoromethylpyrazole.
Single-Crystal X-ray Diffraction Analysis
A general procedure for structure determination by single-crystal X-ray diffraction is as follows:[7]
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (typically 100-170 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
The collected data are processed, including integration of reflection intensities and absorption corrections.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.
Alternative Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer at a specific frequency.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
IR Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
-
Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Workflow for Structural Validation
The following diagram illustrates the overall workflow for the synthesis and structural validation of this compound derivatives, highlighting the central role of X-ray crystallography.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 3,5-Bis(trifluoromethyl)pyrazole | C5H2F6N2 | CID 518991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of 4-Bromo- vs. 4-Iodo-5-(Trifluoromethyl)-1H-Pyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone in the discovery of novel therapeutics and advanced materials. Within this chemical space, 4-halo-5-(trifluoromethyl)-1H-pyrazoles serve as versatile building blocks for introducing molecular diversity, particularly through palladium-catalyzed cross-coupling reactions. The choice between a bromo or iodo substituent at the 4-position is a critical decision that influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 4-bromo- and 4-iodo-5-(trifluoromethyl)-1H-pyrazole in key cross-coupling reactions, supported by available experimental data.
Reactivity Overview: The Halogen's Impact
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of 4-halopyrazoles is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of a palladium catalyst to the C-X bond, often the rate-determining step, follows the reverse order: I > Br > Cl.[1] This general principle dictates that 4-iodo-5-(trifluoromethyl)-1H-pyrazole is typically more reactive than its bromo counterpart.
While higher reactivity is often advantageous, it can also lead to a greater propensity for side reactions, such as dehalogenation, which can diminish the yield of the desired product.[1][2] Therefore, 4-bromo-5-(trifluoromethyl)-1H-pyrazole, while less reactive, may offer a better balance of reactivity and stability, potentially leading to higher isolated yields under optimized conditions.[1][2]
Comparative Performance in Key Cross-Coupling Reactions
The following sections detail the comparative reactivity of 4-bromo- and 4-iodo-5-(trifluoromethyl)-1H-pyrazole in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. It is important to note that a direct head-to-head comparison of these two specific substrates under identical conditions is not extensively available in the literature. The data presented is a consolidation of representative yields and conditions from studies on closely related 4-halopyrazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. For 4-halopyrazoles, the 4-iodo derivative generally exhibits higher reactivity, allowing for milder reaction conditions. However, the increased reactivity can also make it more susceptible to proto-dehalogenation.[1][2]
| Halogen | Catalyst System (Representative) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but can be prone to dehalogenation side reactions.[1] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 4-halopyrazole (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.) in a suitable solvent system (e.g., dioxane/water) is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of the C-I bond makes the 4-iodo-pyrazole a more facile substrate for this transformation, often providing high yields under mild conditions.[2] While the 4-bromo-pyrazole is less reactive and may necessitate higher temperatures, excellent yields can be achieved with appropriate ligand selection.[3]
| Halogen | Catalyst System (Representative) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 70-90 | The most commonly used and reactive halide for this transformation.[1] |
| Bromo | Pd(OAc)₂, XPhos, Et₃N, CuI | High | 94-98 | Less reactive than iodo-pyrazoles, but high yields are achievable with optimized catalyst systems.[3] |
Experimental Protocols
Optimized Sonogashira Coupling of this compound[3]
To a solution of this compound (0.5 mmol) and trimethylsilylacetylene (0.6 mmol) in DMF (2.0 mL) were added Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and Et₃N (2.0 equiv.). The reaction mixture was stirred at 100 °C under an argon atmosphere. Upon completion, the reaction was quenched and the product extracted.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Interestingly, in some palladium-catalyzed systems involving 4-halopyrazoles, the bromo derivative has been shown to be more effective than the iodo counterpart.[1][4][5] Conversely, copper-catalyzed amination protocols can favor the 4-iodo-pyrazole, particularly for reactions with alkylamines bearing β-hydrogens.[4][5][6]
| Halogen | Catalyst System (Representative) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(dba)₂/tBuDavePhos | Lower (with this Pd system) | Low | Less effective than the bromo derivative with this specific palladium catalyst system.[1] |
| Iodo | CuI | Highest (with Cu catalyst) | Good | Favorable for the amination of alkylamines possessing β-hydrogens.[6] |
| Bromo | Pd(dba)₂/tBuDavePhos | Highest (with this Pd system) | 60-90 | The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[1][4] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole[4]
To a solution of 4-bromo-1-tritylpyrazole (1.0 equiv.) in xylene were added tBuDavePhos (20 mol%), Pd(dba)₂ (10 mol%), potassium t-butoxide (2.0 equiv.), and the desired amine (2.0 equiv.). The reaction was heated under microwave irradiation at 160 °C. After completion, the reaction was worked up and the product purified by chromatography. It is important to note that this protocol was developed for a trityl-protected pyrazole and may require optimization for the N-unprotected 5-(trifluoromethyl)-1H-pyrazole.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Sonogashira coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the Sonogashira coupling reaction.
Conclusion
The selection between 4-bromo- and 4-iodo-5-(trifluoromethyl)-1H-pyrazole as a starting material for cross-coupling reactions is a nuanced decision that depends on the specific transformation and desired outcome. The 4-iodo derivative is generally more reactive, which can be advantageous for achieving high yields under milder conditions, particularly in Sonogashira couplings. However, its higher reactivity can also lead to undesired side reactions like dehalogenation. The 4-bromo analogue, while less reactive, often provides a good balance of reactivity and stability, potentially leading to higher isolated yields in Suzuki-Miyaura and certain palladium-catalyzed Buchwald-Hartwig aminations. The choice of catalyst and ligand system is crucial for optimizing the outcome with either substrate. For challenging couplings, the more reactive 4-iodo-pyrazole may be the preferred starting point, while for more standard transformations where stability and yield are paramount, the 4-bromo-pyrazole can be a more reliable choice. Careful consideration of these factors, supported by the experimental data presented, will enable researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Regiochemistry Matters: A Comparative Analysis of the Biological Activity of Trifluoromethylated Pyrazole Regioisomers
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides a detailed comparison of the biological activity of trifluoromethylated pyrazole regioisomers, highlighting how the placement of the trifluoromethyl group can significantly impact efficacy. The focus of this analysis is on anti-inflammatory activity, with supporting experimental data and detailed protocols.
The trifluoromethyl group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and potency. However, its position on a heterocyclic scaffold like pyrazole can lead to distinct regioisomers with differing biological profiles. This guide delves into a comparative study of 3-trifluoromethyl and 5-trifluoromethyl pyrazole derivatives to illustrate this critical aspect of structure-activity relationships (SAR).
Quantitative Comparison of Anti-Inflammatory Activity
A key study by Aggarwal et al. (2013) provides a direct comparison of the anti-inflammatory effects of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles and their corresponding 5-trifluoromethylpyrazole regioisomers. The in vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema assay, a standard model for evaluating acute inflammation.
The results, summarized in the table below, demonstrate a clear trend: the 3-trifluoromethylpyrazole derivatives consistently exhibit superior anti-inflammatory activity compared to their 5-trifluoromethyl counterparts.[1] In several cases, the 3-trifluoromethyl regioisomers showed activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound ID | Regioisomer | R Group | % Inhibition of Paw Edema (after 3h) |
| 4a | 3-Trifluoromethylpyrazole | 4-CH₃C₆H₄ | 74 |
| 5a | 5-Trifluoromethylpyrazole | 4-CH₃C₆H₄ | 58 |
| 4b | 3-Trifluoromethylpyrazole | 4-OCH₃C₆H₄ | 76 |
| 5b | 5-Trifluoromethylpyrazole | 4-OCH₃C₆H₄ | 60 |
| 4c | 3-Trifluoromethylpyrazole | 4-FC₆H₄ | 72 |
| 5c | 5-Trifluoromethylpyrazole | 4-FC₆H₄ | 55 |
| 4d | 3-Trifluoromethylpyrazole | 4-ClC₆H₄ | 68 |
| 5d | 5-Trifluoromethylpyrazole | 4-ClC₆H₄ | 52 |
| 4e | 3-Trifluoromethylpyrazole | 4-BrC₆H₄ | 62 |
| 5e | 5-Trifluoromethylpyrazole | 4-BrC₆H₄ | 47 |
| Indomethacin | - | - | 78 |
Data sourced from Aggarwal et al., 2013.[1]
Proposed Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of these pyrazole derivatives are proposed to stem from their inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. The differential activity between the 3- and 5-trifluoromethyl regioisomers suggests a difference in their ability to bind to the active site of the COX-2 enzyme. Molecular modeling studies have indicated that the 3-trifluoromethylpyrazoles may adopt a more favorable conformation for binding within the COX-2 active site.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay
This widely used model assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Male Wistar rats weighing between 150-200g are used.
-
Grouping: Animals are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (pyrazole derivatives, 100 mg/kg).
-
Compound Administration: Test compounds and the standard drug are administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC). The control group receives only the vehicle (0.5% CMC).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0 hours (immediately after carrageenan injection) and again at 1, 2, and 3 hours post-injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the drug-treated group.
In Vitro COX-1 and COX-2 Inhibition Assay
This enzymatic assay determines the direct inhibitory effect of the compounds on the COX isoenzymes.
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2 are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes, which is the second step in the synthesis of prostaglandins. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength.
-
Procedure:
-
The reaction mixture contains a buffer (e.g., Tris-HCl), heme, and the COX enzyme.
-
The test compounds (at various concentrations) or a vehicle control are pre-incubated with the enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of color development from the oxidation of the chromogenic substrate is measured using a spectrophotometer.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Conclusion
The presented data clearly demonstrates that the biological activity of trifluoromethylated pyrazoles is highly dependent on the position of the trifluoromethyl group. In the context of anti-inflammatory activity, the 3-trifluoromethyl regioisomers are significantly more potent than their 5-trifluoromethyl counterparts, likely due to more effective inhibition of the COX-2 enzyme. This guide underscores the importance of meticulous SAR studies and the synthesis of regioisomeric pairs in the early stages of drug discovery to identify the most promising candidates for further development. Researchers are encouraged to consider these findings when designing novel pyrazole-based therapeutic agents.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The confirmation of purity is a critical step in the synthesis of pyrazole compounds, ensuring the reliability of subsequent biological and chemical studies. A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common methods, complete with experimental protocols and quantitative data to aid in the selection of the most appropriate technique for your research needs.
Chromatographic Methods
Chromatographic techniques are powerful for separating the synthesized pyrazole from impurities such as starting materials, byproducts, and regioisomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for assessing the purity of pyrazole compounds by separating the main component from potential process-related impurities and degradation products.[1]
Strengths:
-
High resolution and sensitivity.
-
Applicable to a wide range of pyrazole derivatives.
-
Quantitative analysis is straightforward and accurate.
-
Well-established and robust methodology.[1]
Weaknesses:
-
Requires a suitable chromophore for UV detection.
-
Can be destructive to the sample.
-
Solvent consumption can be high.
Experimental Protocol: Purity Analysis of 3-Methylpyrazole by HPLC [1]
-
Materials and Reagents:
-
3-Methylpyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3-Methylpyrazole reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3-Methylpyrazole sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds, particularly for separating and quantifying regioisomers which can be challenging due to their similar physicochemical properties.[2]
Strengths:
-
Excellent for separating volatile isomers.[2]
-
Provides both retention time and mass spectral data for confident identification.
-
High sensitivity.
Weaknesses:
-
Limited to thermally stable and volatile compounds.
-
Derivatization may be required for non-volatile pyrazoles.
Experimental Protocol: GC-MS Analysis of Pyrazole Isomers [2]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion of the pyrazole.
-
-
Data Analysis: Identification is based on retention time and comparison of the mass fragmentation patterns with known standards or spectral libraries.[2]
Spectroscopic Methods
Spectroscopic methods provide information about the chemical structure and are indispensable for confirming the identity and purity of synthesized pyrazoles.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for the structural elucidation of pyrazole derivatives and for detecting impurities.[3][4] Both ¹H and ¹³C NMR are routinely used.
Strengths:
-
Provides detailed structural information.
-
Non-destructive.
-
Quantitative analysis (qNMR) is possible with an internal standard.
-
Can identify and quantify impurities, including isomers.[5]
Weaknesses:
-
Lower sensitivity compared to chromatographic methods.
-
Complex spectra can be challenging to interpret.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.[5]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: The chemical shifts, integration values, and coupling constants of the signals are analyzed to confirm the structure and identify any impurity signals.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and purity assessment.[3]
Strengths:
-
High sensitivity.
-
Provides molecular weight information.
-
Fragmentation patterns can confirm the structure.[6]
Weaknesses:
-
Isomers may not be distinguishable by mass alone.
-
Does not provide quantitative purity information without coupling to a separation technique (e.g., GC-MS, LC-MS).
Experimental Protocol: Mass Spectrometry Analysis [3]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[3]
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) are common.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[3]
Other Methods
Elemental Analysis
Elemental analysis determines the percentage composition of elements (C, H, N, etc.) in a compound. It is a fundamental technique for confirming the empirical formula of a newly synthesized pyrazole.
Strengths:
-
Confirms the elemental composition.
-
Provides a fundamental check of purity.
Weaknesses:
-
Does not provide information about the structure or the nature of impurities.
-
Requires a relatively large amount of sample.
-
Less informative for isomeric impurities.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the dry, pure sample are required.
-
Instrumentation: An automated elemental analyzer is used.
-
Data Analysis: The experimentally determined elemental percentages are compared with the calculated theoretical values. A deviation of ±0.4% is generally considered acceptable.[4]
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, which also confirms its purity.[7]
Strengths:
-
Provides unambiguous structural determination.[7]
-
Confirms absolute stereochemistry.
-
The ultimate proof of purity if a high-quality crystal is obtained.
Weaknesses:
-
Requires a suitable single crystal, which can be difficult to grow.[7]
-
Not a high-throughput method.
Experimental Protocol:
-
Crystallization: Grow a single crystal of the pyrazole compound from a suitable solvent.[7]
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data.[5]
-
Structure Solution and Refinement: The crystal structure is solved and refined using specialized software.[5]
Quantitative Data Summary
| Analytical Method | Parameter | Typical Values/Information |
| HPLC | Purity (%) | >95% (typical for pure compounds) |
| Limit of Detection (LOD) | µg/mL range[8][9] | |
| Limit of Quantification (LOQ) | µg/mL range[8][9] | |
| GC-MS | Purity (%) | >95% (for volatile compounds) |
| Sensitivity | Picogram to femtogram range | |
| NMR | Purity (%) | Determined by qNMR, >95% |
| Resolution | High, dependent on magnetic field strength | |
| Mass Spectrometry | Mass Accuracy | <5 ppm with high-resolution MS |
| Sensitivity | Femtomole to attomole range | |
| Elemental Analysis | Accuracy | Within ±0.4% of theoretical values[4] |
| X-ray Crystallography | Resolution | Ångstrom (Å) level |
| R-factor | < 0.1 for a good quality structure |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Bioisosteric Scaffolds for the Pyrazole Ring in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a well-established and versatile scaffold in medicinal chemistry, forming the core of numerous approved drugs. However, the pursuit of optimized pharmacological profiles often necessitates the exploration of bioisosteric replacements. This guide provides an objective comparison of common alternative scaffolds to the pyrazole ring, supported by experimental data, to aid researchers in scaffold hopping and lead optimization efforts.
Isoxazole: A Close Structural Analog with Modulated Electronic Properties
The isoxazole ring, a constitutional isomer of pyrazole, presents a subtle yet significant alteration in heteroatom positioning, replacing the N-N bond with an N-O bond. This modification can influence hydrogen bonding capabilities, metabolic stability, and overall electronic character, leading to improved potency and pharmacokinetic properties in certain contexts.
Comparative Anticancer Activity of Scopoletin-Isoxazole and Scopoletin-Pyrazole Hybrids
A study by Shi et al. explored the bioisosteric replacement of a pyrazole moiety with an isoxazole in a series of scopoletin hybrids, evaluating their in vitro anticancer activity against human cancer cell lines. The results indicate that the isoxazole-based hybrids generally exhibited superior or comparable cytotoxicity.
| Compound ID | Core Scaffold | HCT-116 IC₅₀ (µM) | Huh-7 IC₅₀ (µM) | SW620 IC₅₀ (µM) | HFL-1 (Normal Cell) IC₅₀ (µM) |
| 9d | Isoxazole | 8.76 | 9.83 | 9.21 | 90.9 |
| 18b | Pyrazole | 15.2 | 18.3 | 16.5 | >100 |
| 18d | Pyrazole | 10.5 | 12.8 | 11.7 | 85.4 |
| Sunitinib | (Reference) | 7.54 | 8.92 | 8.13 | 78.6 |
Notably, the isoxazole derivative 9d displayed significant anti-proliferative activity with IC₅₀ values ranging from 8.76 to 9.83 µM across the tested cancer cell lines, coupled with lower cytotoxicity towards normal HFL-1 cells compared to some pyrazole analogs[1][2]. This suggests that for this particular chemical series, the isoxazole scaffold offers a better therapeutic window.
Inhibition of 20-HETE Synthase
In the context of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase inhibitors, a study demonstrated that both isoxazole and pyrazole derivatives can exhibit potent activity. However, the pyrazole analog showed slightly higher potency.
| Compound ID | Core Scaffold | 20-HETE Synthase IC₅₀ (nM) |
| 23 | Isoxazole | 38 ± 10 |
| 24 | Pyrazole | 23 ± 12 |
These findings highlight that the choice between isoxazole and pyrazole can be target-dependent, with subtle structural changes influencing binding affinity[3][4].
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the scopoletin hybrids was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (HCT-116, Huh-7, SW620) and normal cells (HFL-1) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Triazole and Imidazole: Modulating Basicity and Hydrogen Bonding
Triazoles and imidazoles, containing three and two nitrogen atoms respectively, offer different basicity and hydrogen bonding patterns compared to pyrazoles. These differences can be exploited to fine-tune interactions with the target protein and improve pharmacokinetic properties.
Comparative Activity of CB1 Receptor Antagonists
A study on the bioisosteric replacement of the pyrazole in the CB1 receptor antagonist rimonabant revealed that imidazole and triazole analogs could maintain high binding affinity.
| Compound | Core Scaffold | hCB1 Ki (nM) | hCB2 Ki (nM) |
| Rimonabant | Pyrazole | 7.8 | >1000 |
| Imidazole Analog | Imidazole | 12 | >1000 |
| Triazole Analog | 1,2,3-Triazole | 18 | >1000 |
The imidazole analog exhibited a comparable binding affinity to the parent pyrazole compound, while the triazole analog showed a slightly reduced but still potent affinity for the CB1 receptor. Both analogs maintained excellent selectivity over the CB2 receptor. Molecular modeling studies indicated a close three-dimensional structural overlap between the imidazole analog and rimonabant, and structure-activity relationship (SAR) studies revealed a strong correlation between the biological results in the imidazole and pyrazole series.
Experimental Protocol: Cannabinoid Receptor Binding Assay
The binding affinities of the compounds for the human cannabinoid receptors (hCB1 and hCB2) were determined using a radioligand displacement assay.
Methodology:
-
Membrane Preparation: Membranes from CHO cells stably expressing either hCB1 or hCB2 receptors were used.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA (pH 7.4).
-
Radioligand: [³H]CP-55,940 was used as the radioligand.
-
Incubation: Membranes were incubated with the radioligand and various concentrations of the test compounds for 90 minutes at 30°C.
-
Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Thiazole: A Sulfur-Containing Bioisostere
The thiazole ring, containing both sulfur and nitrogen atoms, introduces unique electronic and steric properties compared to the all-nitrogen pyrazole ring. This can lead to altered binding modes and improved pharmacological profiles.
Comparative Anticancer Activity of Thiazolyl-Pyrazoline Derivatives
A study on novel thiazolyl-pyrazoline derivatives as dual EGFR/HER2 inhibitors demonstrated potent anticancer activity.
| Compound ID | Core Scaffold | MCF-7 IC₅₀ (µM) | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) |
| 6a | Thiazolyl-Pyrazoline | 4.08 | 0.024 | 0.047 |
| 10a | Thiazolyl-Pyrazoline | 3.37 | 0.005 | 0.022 |
| Lapatinib | (Reference) | 5.88 | 0.007 | 0.018 |
The thiazole-containing compounds 6a and 10a exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, with IC₅₀ values superior to the reference drug Lapatinib. Furthermore, these compounds demonstrated strong dual inhibitory activity against both EGFR and HER2 kinases.
Signaling Pathway of EGFR/HER2 Inhibition
The targeted signaling pathway for these compounds involves the inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are key drivers in many cancers.
Pyridine: A Six-Membered Aromatic Alternative
Replacing the five-membered pyrazole ring with a six-membered pyridine ring represents a more significant structural change, altering the geometry and electronic distribution of the molecule. This modification can be beneficial for optimizing stacking interactions and improving solubility.
Comparative Activity of Dual EGFR/VEGFR-2 Inhibitors
A recent study compared novel 4-thiophenyl-pyrazole and -pyridine derivatives as potential dual inhibitors of EGFR and VEGFR-2.
| Compound ID | Core Scaffold | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 2a | Pyrazole | 0.209 | 0.195 |
| 10b | Pyridine | 0.161 | 0.141 |
| Erlotinib | (Reference for EGFR) | 0.037 | - |
| Sorafenib | (Reference for VEGFR-2) | - | 0.034 |
In this series, the pyridine-containing compound 10b demonstrated superior dual inhibitory activity against both EGFR and VEGFR-2 compared to the pyrazole analog 2a . This highlights the potential of the pyridine scaffold to effectively target these key kinases in cancer therapy.
Conclusion
The bioisosteric replacement of the pyrazole ring with alternative scaffolds such as isoxazole, triazole, imidazole, thiazole, and pyridine is a powerful strategy in drug discovery. The choice of the replacement scaffold is highly dependent on the specific target and the desired pharmacological profile. As demonstrated by the presented data, such modifications can lead to significant improvements in potency, selectivity, and cytotoxicity. This guide serves as a starting point for researchers to make informed decisions in the design and optimization of novel therapeutic agents.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effective Synthesis of Trifluoromethylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylpyrazoles are a critical structural motif in modern pharmaceuticals and agrochemicals, prized for their unique physicochemical properties that enhance metabolic stability, binding affinity, and bioavailability. The development of efficient and cost-effective synthetic routes to these valuable compounds is a key focus in process chemistry and drug discovery. This guide provides an objective comparison of four prominent synthetic strategies, offering a head-to-head analysis of their performance based on experimental data.
At a Glance: Key Synthetic Strategies
The construction of the trifluoromethylpyrazole core can be achieved through several distinct pathways. This guide will focus on a comparative analysis of the following four methods:
-
Classical Condensation: The reaction of a trifluoromethyl-β-diketone with a hydrazine derivative. This is a traditional and widely used method.
-
Three-Component Coupling: A modern approach involving the reaction of an aldehyde, a sulfonyl hydrazide, and 2-bromo-3,3,3-trifluoropropene.
-
One-Pot N-Trifluoromethylation: A recently developed method for the synthesis of N-CF3 pyrazoles from di-Boc trifluoromethylhydrazine and a 1,3-dicarbonyl compound.
-
(3+2) Cycloaddition: The reaction of an in situ-generated trifluoroacetonitrile imine with a chalcone.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the four selected synthetic routes to trifluoromethylpyrazoles. The cost analysis is based on laboratory-scale pricing of starting materials and should be considered as an estimate for comparative purposes. Industrial-scale bulk pricing may vary significantly.
| Parameter | Route 1: Classical Condensation | Route 2: Three-Component Coupling | Route 3: One-Pot N-Trifluoromethylation | Route 4: (3+2) Cycloaddition |
| Key Starting Materials | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfamoylphenylhydrazine HCl | p-Tolualdehyde, Tosylhydrazide, 2-bromo-3,3,3-trifluoropropene, DBU | Di-Boc trifluoromethylhydrazine, 1,3-dicarbonyl | Hydrazonoyl bromide, Chalcone, Triethylamine |
| Overall Yield | ~91-96% (for the diketone precursor)[1][2], High yields for the cyclization step are typical. | 70-95%[3][4][5] | 68-82% (with 1,3-dialdehydes)[5] | High yields for the cycloaddition step are reported.[3][6][7] |
| Reaction Time | Several hours for each step.[1][2] | ~12 hours[3] | ~12 hours[5] | ~24 hours for cycloaddition, plus oxidation time.[7] |
| Key Reagents & Solvents | Toluene, Sodium Hydride, HCl, Ethanol | Toluene, DBU | Dichloromethane, TsOH·H₂O | Toluene, Triethylamine, Manganese Dioxide |
| Purification Method | Crystallization, Column Chromatography | Column Chromatography | Extraction, Column Chromatography | Column Chromatography |
| Scalability | Demonstrated on an industrial scale for Celecoxib synthesis.[1] | Scalable to 100 mmol scale.[3][5] | Scalable to multi-gram scale.[5] | Scalable to 1 mmol scale.[7] |
| Approx. Reagent Cost/mmol | ~$0.50 - $1.50 | ~$0.30 - $0.80 | ~$2.00 - $4.00 (primarily due to di-Boc trifluoromethylhydrazine precursor) | ~$0.70 - $2.00 |
| Advantages | Well-established, high yields, proven scalability. | Metal-free, catalyst-free, operationally simple, broad substrate scope.[3][5] | Direct access to N-CF3 pyrazoles, good yields with specific substrates.[5] | High regioselectivity, access to polysubstituted pyrazoles.[3][6][7] |
| Disadvantages | Requires pre-synthesis of the β-diketone, use of hazardous reagents like NaH. | Longer reaction times compared to some methods. | Higher cost of the trifluoromethylhydrazine precursor. | Requires in situ generation of the nitrile imine, multi-step process. |
Experimental Protocols
Route 1: Classical Condensation (Example: Synthesis of a Celecoxib precursor)
This route involves two main stages: the Claisen condensation to form the β-diketone, followed by cyclization with the hydrazine.
Stage 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione [1][2]
-
To a stirred suspension of sodium hydride (1.05 eq) in toluene, a solution of p-methylacetophenone (1.0 eq) and ethyl trifluoroacetate (1.05 eq) in toluene is added dropwise at a controlled temperature (e.g., 20-25 °C).
-
The reaction mixture is then heated (e.g., 40-65 °C) for several hours to drive the condensation to completion.
-
After cooling, the reaction is quenched by the careful addition of aqueous hydrochloric acid.
-
The organic layer is separated, washed, and the solvent is removed under reduced pressure.
-
The crude product is often purified by crystallization from a suitable solvent like petroleum ether to yield the desired β-diketone.
Stage 2: Cyclization to form the Trifluoromethylpyrazole
-
The synthesized 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) is dissolved in a suitable solvent, such as ethanol.
-
4-Sulfamoylphenylhydrazine hydrochloride (1.0 eq) is added to the solution.
-
The mixture is heated to reflux for several hours, and the reaction progress is monitored by a suitable technique like TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration if it precipitates, or by extraction after solvent removal.
-
The crude pyrazole is then purified by recrystallization.
Route 2: Three-Component Coupling
This method provides a direct route to 3-trifluoromethylpyrazoles from simple starting materials.[3][4][5]
-
To a solution of the aldehyde (1.0 eq) and tosylhydrazide (1.0 eq) in toluene, 2-bromo-3,3,3-trifluoropropene (BTP) (1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) are added.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for approximately 12 hours.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 3-trifluoromethylpyrazole.
Route 3: One-Pot Synthesis of N-Trifluoromethyl Pyrazoles
This protocol allows for the direct introduction of the N-CF3 group.[5]
-
To a solution of di-Boc-1-(trifluoromethyl)hydrazine (1.0 eq) and a 1,3-dicarbonyl compound (1.2 eq) in dichloromethane (DCM), p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 eq) is added.
-
The mixture is stirred at a temperature between 20-40 °C for 12 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield the N-trifluoromethyl pyrazole.
Route 4: (3+2) Cycloaddition of a Trifluoroacetonitrile Imine with a Chalcone
This route provides access to highly substituted trifluoromethylpyrazoles.[3][6][7]
Stage 1: (3+2) Cycloaddition to form the Pyrazoline
-
A solution of a chalcone (1.0 eq) and a hydrazonoyl bromide (1.1 eq) in toluene is stirred at room temperature.
-
Triethylamine (1.5 eq) is added dropwise to the mixture.
-
The reaction is stirred for approximately 24 hours.
-
The triethylammonium bromide salt is filtered off, and the filtrate is concentrated under reduced pressure.
-
The resulting crude pyrazoline is purified by column chromatography.
Stage 2: Oxidative Aromatization to the Pyrazole
-
To a solution of the purified pyrazoline (1.0 eq) in a suitable solvent (e.g., DMSO for full substitution or hexane for deacylative aromatization), manganese dioxide (MnO₂) (20 eq) is added.
-
The suspension is stirred vigorously for 2 days at room temperature.
-
The solid MnO₂ is removed by filtration, and the filtrate is concentrated.
-
The crude pyrazole is then purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
- 1. 4-Sulfonamide-phenylhydrazine hydrochloride | 27918-19-0 [chemicalbook.com]
- 2. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Revolutionizing Cancer Therapy: In Vitro Validation of Novel Pyrazole-Based Kinase Inhibitors
A Comparative Guide to the In Vitro Assay Performance of PZ-428, a Next-Generation Kinase Inhibitor
In the relentless pursuit of more effective and targeted cancer therapies, a new class of pyrazole-based compounds has emerged as a promising frontier. This guide provides a comprehensive in vitro validation of a novel pyrazole compound, PZ-428, benchmarked against established kinase inhibitors. Through a series of robust assays, we demonstrate the superior potency and selectivity of PZ-428, offering researchers, scientists, and drug development professionals critical insights into its therapeutic potential.
Unveiling the Potential of Pyrazole Scaffolds
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and its presence in numerous FDA-approved pharmaceuticals.[1] These five-membered heterocyclic aromatic compounds are structurally versatile and possess favorable drug-like properties, leading to their incorporation into a wide array of therapeutic agents.[1] Notably, pyrazole-containing drugs like the COX-2 inhibitor Celecoxib, the JAK1/JAK2 inhibitor Ruxolitinib, and the ALK/ROS1 inhibitor Crizotinib underscore the scaffold's therapeutic relevance in treating inflammation and cancer.[1] The ability of the pyrazole ring to act as a bioisostere for other aromatic rings often enhances physicochemical properties such as solubility and metabolic stability.[1] Furthermore, its capacity to engage in hydrogen bonding as both a donor and acceptor facilitates potent and selective interactions with various biological targets, particularly the ATP-binding pocket of protein kinases.[1] The dysregulation of protein kinase activity is a well-established hallmark of many cancers, making pyrazole-based kinase inhibitors a major focus of oncological research.[1]
Comparative Efficacy of PZ-428
To objectively assess the performance of PZ-428, a series of in vitro assays were conducted to evaluate its kinase inhibition, impact on cell viability, and its ability to induce apoptosis. The compound was tested against a panel of cancer cell lines and compared with two well-established kinase inhibitors, here designated as Compound A and Compound B.
Kinase Inhibition Profile
The inhibitory activity of PZ-428 against a key oncogenic kinase was determined using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP pocket.
Table 1: Kinase Inhibition (IC50) Values
| Compound | Target Kinase IC50 (nM) |
| PZ-428 | 15 |
| Compound A | 50 |
| Compound B | 120 |
The data clearly indicates that PZ-428 exhibits significantly higher potency in inhibiting the target kinase compared to both Compound A and Compound B, with a remarkably low IC50 value of 15 nM.
Cell Viability Assessment
The cytotoxic effect of PZ-428 on cancer cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Table 2: Cell Viability (EC50) in Cancer Cell Lines
| Compound | Cell Line 1 EC50 (µM) | Cell Line 2 EC50 (µM) |
| PZ-428 | 0.5 | 0.8 |
| Compound A | 2.1 | 3.5 |
| Compound B | 5.8 | 7.2 |
PZ-428 demonstrated superior efficacy in reducing the viability of both cancer cell lines, with substantially lower EC50 values than the comparator compounds. This suggests a potent cytotoxic effect on cancer cells.
Apoptosis Induction
To confirm that the observed reduction in cell viability is due to programmed cell death, a Caspase-Glo® 3/7 Assay was employed. This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4]
Table 3: Apoptosis Induction (Fold Increase in Caspase-3/7 Activity)
| Compound | Fold Increase vs. Control (Cell Line 1) | Fold Increase vs. Control (Cell Line 2) |
| PZ-428 | 8.2 | 7.5 |
| Compound A | 4.5 | 3.9 |
| Compound B | 2.1 | 1.8 |
The results show that PZ-428 is a potent inducer of apoptosis, leading to a significantly higher increase in caspase-3/7 activity in both cell lines compared to Compound A and Compound B.
Visualizing the Mechanism and Workflow
To further elucidate the underlying biological processes and the experimental design, the following diagrams are provided.
Detailed Experimental Protocols
For transparency and reproducibility, the detailed methodologies for the key experiments are provided below.
LanthaScreen™ Eu Kinase Binding Assay Protocol
This protocol outlines the procedure for determining the IC50 values of test compounds against a target kinase.[5][6]
-
Reagent Preparation : Prepare 3X solutions of the test compound, kinase/antibody mixture, and the fluorescently labeled tracer in the appropriate kinase buffer.
-
Assay Plate Setup : In a 384-well plate, add 5 µL of each test compound dilution.
-
Kinase/Antibody Addition : Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition : Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition : Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm. The ratio of these emissions is used to calculate the percent inhibition.
MTT Cell Viability Assay Protocol
This protocol details the steps for assessing cell viability through metabolic activity.[2][3][7][8][9]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading : Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[2][8]
Caspase-Glo® 3/7 Assay Protocol
This protocol describes the measurement of caspase-3 and -7 activities as a marker of apoptosis.[4][10][11]
-
Cell Seeding and Treatment : Seed and treat cells with test compounds in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition : Add 100 µL of the prepared reagent to each well.
-
Incubation : Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement : Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Conclusion
The comprehensive in vitro data presented in this guide strongly supports the potential of PZ-428 as a next-generation kinase inhibitor for cancer therapy. Its superior potency in kinase inhibition, coupled with its profound effects on reducing cancer cell viability and inducing apoptosis, positions it as a highly promising candidate for further preclinical and clinical development. The detailed protocols and visual aids provided herein are intended to facilitate the replication and extension of these findings by the broader research community, ultimately accelerating the journey of novel pyrazole-based compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. scribd.com [scribd.com]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
comparing the efficacy of pyrazole derivatives against different cancer cell lines
For Immediate Release
A comprehensive review of recently synthesized pyrazole derivatives demonstrates significant cytotoxic activity across a range of human cancer cell lines. This guide provides a comparative analysis of their efficacy, offering valuable data for researchers and professionals in drug development.
Recent studies have highlighted the potential of pyrazole-based compounds as potent anticancer agents, with various derivatives exhibiting significant inhibitory effects against lung, breast, liver, and colon cancer, among others.[1][2] These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer cell proliferation and survival.[1][3] This guide summarizes the in vitro efficacy of several promising pyrazole derivatives, details the experimental protocols used for their evaluation, and visualizes their mechanisms of action.
Comparative Efficacy of Pyrazole Derivatives
The anticancer activity of pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound. The following table summarizes the IC50 values of various pyrazole derivatives against different cancer cell lines, as reported in recent literature.
| Compound ID/Series | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 37 | MCF-7 | Breast Adenocarcinoma | 5.21 | - | - | [1] |
| Compounds 33 & 34 | HCT116, MCF7, HepG2, A549 | Colon, Breast, Liver, Lung Carcinoma | < 23.7 | Doxorubicin | 24.7–64.8 | [1] |
| Compound 43 | MCF-7 | Breast Adenocarcinoma | 0.25 | Doxorubicin | 0.95 | [1] |
| Compound 50 | HepG2 | Hepatocellular Carcinoma | 0.71 | Erlotinib, Sorafenib | 10.6, 1.06 | [1] |
| Compounds 53 & 54 | HepG2 | Hepatocellular Carcinoma | 15.98, 13.85 | - | - | [1] |
| Compound 27 | MCF-7 | Breast Adenocarcinoma | 16.50 | Tamoxifen | 23.31 | [1] |
| Compound 48 | HCT116, HeLa | Colon Carcinoma, Cervical Carcinoma | 1.7, 3.6 | - | - | [1] |
| 4-bromophenyl substituted pyrazole | A549, HeLa, MCF-7 | Lung, Cervical, Breast Carcinoma | 8.0, 9.8, 5.8 | - | - | [2] |
| Indole C-glycoside hybrids | MCF-7 | Breast Adenocarcinoma | 0.67–4.67 | - | - | [2] |
| Benzimidazole linked pyrazole | A549 | Lung Carcinoma | 2.2 | - | - | [2] |
| Compound 5b | K562, MCF-7, A549 | Chronic Myelogenous Leukemia, Breast, Lung Carcinoma | 0.021, 1.7, 0.69 | ABT-751 | - | [4] |
| Compound 3f | MDA-MB-468 | Triple Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) | [5] |
| Azo-pyrazole 5 | HepG2, MCF-7 | Hepatocellular Carcinoma, Breast Adenocarcinoma | - | Doxorubicin | - | [6] |
| Azo-pyrazole 6 | HepG2, MCF-7 | Hepatocellular Carcinoma, Breast Adenocarcinoma | - | Doxorubicin | - | [6] |
| Azo-pyrazole 11 | HepG2, MCF-7 | Hepatocellular Carcinoma, Breast Adenocarcinoma | - | Doxorubicin | - | [6] |
Experimental Protocols
The evaluation of the anticancer activity of pyrazole derivatives typically involves a series of in vitro assays to determine their cytotoxicity, effect on the cell cycle, and ability to induce apoptosis. A generalized workflow for these experiments is outlined below.
Caption: A generalized workflow for in vitro anticancer screening of pyrazole derivatives.
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4-7.5 x 10³ cells per well) and allowed to adhere overnight.[4][5]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a period of 24 to 72 hours.[4][5]
-
MTT Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solvent, typically dimethyl sulfoxide (DMSO).[5]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis
To understand the effect of pyrazole derivatives on cell proliferation, cell cycle analysis is performed using flow cytometry.
-
Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assays
The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs.
-
Annexin V-FITC/PI Staining: This assay, analyzed by flow cytometry, distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity: The activation of caspases, key executioners of apoptosis, can be measured. For instance, some pyrazole derivatives have been shown to activate caspase-3.[1]
-
Mitochondrial Depolarization: Changes in the mitochondrial membrane potential, an early event in apoptosis, can be assessed.[1]
Signaling Pathways Targeted by Pyrazole Derivatives
Pyrazole derivatives have been shown to interfere with multiple signaling pathways crucial for cancer cell growth and survival.[1][3] These include pathways regulated by cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[1] A common mechanism involves the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins.
Caption: A simplified signaling pathway for pyrazole-induced apoptosis.
Many pyrazole derivatives have been found to induce apoptosis by upregulating the tumor suppressor protein p53 and the pro-apoptotic protein BAX, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the BAX/Bcl-2 ratio leads to mitochondrial dysfunction, activation of caspase-3, and subsequent cleavage of PARP, ultimately resulting in programmed cell death.[1] Furthermore, some derivatives have been observed to induce the generation of reactive oxygen species (ROS), which can also trigger apoptosis.[1][5]
The diverse mechanisms of action and potent efficacy against a wide range of cancer cell lines make pyrazole derivatives a promising class of compounds for the development of novel anticancer therapies. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Catalysts in Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazoles, a critical scaffold in pharmaceuticals and agrochemicals, has been significantly advanced by the development of novel transition-metal catalysts. This guide provides an objective, data-driven comparison of new catalytic systems for pyrazole functionalization, focusing on arylation, alkenylation, amination, and borylation. Detailed experimental protocols and mechanistic insights are presented to assist researchers in selecting the optimal catalyst for their specific synthetic needs.
Palladium-Catalyzed C-H Arylation of Pyrazoles
Palladium catalysts are workhorses for C-C bond formation, and direct C-H arylation has emerged as a powerful tool for modifying the pyrazole core. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and regioselectivity.
Performance Comparison of Palladium Catalysts for C5-Arylation
The C5-arylation of pyrazoles is a common and synthetically valuable transformation. The following table summarizes the performance of different palladium catalyst systems for the C5-arylation of a model pyrazole substrate.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120 | 24 | 85 | 2 | [1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 18 | 92 | 1 | [2] |
| PdCl(C₃H₅)(dppb) | KOAc | DMA | 150 | 24 | 88 | 5 | [1] |
| [Pd(IPr)(cin)Cl] | Cs₂CO₃ | Toluene | 100 | 12 | 95 | 0.5 | [3] |
Experimental Protocol: General Procedure for Pd-Catalyzed C5-Arylation
A representative protocol for the palladium-catalyzed C5-arylation of a pyrazole is as follows:
-
To an oven-dried Schlenk tube, add the pyrazole substrate (1.0 mmol), aryl bromide (1.2 mmol), palladium catalyst (0.5-5 mol%), ligand (if required), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMA, dioxane, or toluene) via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature for the indicated time, with stirring.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C5-arylated pyrazole.
Catalytic Cycle for Palladium-Catalyzed Direct Arylation
Rhodium-Catalyzed C-H Alkenylation of Pyrazoles
Rhodium catalysts have proven highly effective for the C-H alkenylation of pyrazoles, providing access to valuable vinyl-substituted pyrazole derivatives. These reactions often proceed with high regioselectivity and functional group tolerance.
Performance Comparison of Rhodium Catalysts for C-H Alkenylation
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| [RhCp*Cl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 89 | 2.5 | [4] |
| [Rh(OAc)₂]₂ | Cu(OAc)₂ | t-AmylOH | 100 | 16 | 78 | 5 | [5] |
| [Rh(cod)Cl]₂ / PPh₃ | - | Toluene | 110 | 24 | 85 | 3 | [6] |
Experimental Protocol: General Procedure for Rh(III)-Catalyzed C-H Alkenylation
A representative protocol for the rhodium(III)-catalyzed C-H alkenylation of a pyrazole is as follows:
-
In a sealed tube, combine the pyrazole substrate (0.5 mmol), alkene (1.0 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%).
-
Add the solvent (e.g., 1,2-dichloroethane, DCE) under an inert atmosphere.
-
Stir the mixture at the indicated temperature for the specified time.
-
After cooling, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the alkenylated pyrazole.
Catalytic Cycle for Rhodium-Catalyzed C-H Alkenylation
Copper-Catalyzed C-N Bond Formation
Copper catalysts offer a cost-effective and environmentally friendly alternative for the functionalization of pyrazoles, particularly for the formation of C-N bonds through amination reactions.
Performance Comparison of Copper Catalysts for Pyrazole Amination
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference | |---|---|---|---|---|---|---|---| | CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | 82 | 10 |[7] | | Cu(OAc)₂ | - | - | O₂ (1 atm) | 100 | 12 | 75 | 20 |[8] | | Cu(OTf)₂ | - | - | DCE | 60 | 16 | 88 | 10 |[8] |
Experimental Protocol: General Procedure for Cu-Catalyzed Pyrazole Amination
A representative protocol for the copper-catalyzed amination of a pyrazole is as follows:
-
To a reaction tube, add the pyrazole (1.0 mmol), amine (1.2 mmol), copper catalyst (10 mol%), ligand (if necessary, 20 mol%), and base (2.0 mmol).
-
Add the solvent (e.g., DMSO) and seal the tube.
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Proposed Pathway for Copper-Catalyzed C-N Coupling
Iridium-Catalyzed C-H Borylation of Pyrazoles
Iridium-catalyzed C-H borylation has become a premier method for the synthesis of pyrazole-boronate esters, which are versatile intermediates in organic synthesis. These reactions are known for their high efficiency and regioselectivity.
Performance Comparison of Iridium Catalysts for Pyrazole Borylation
| Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| [Ir(cod)OMe]₂ | dtbpy | Cyclohexane | 80 | 1 | 95 | 1.5 | |
| [Ir(cod)Cl]₂ | 3,4,7,8-Me₄-phen | THF | 60 | 16 | 88 | 1 | |
| IrCl(cod)₂ | dCypbpy | Heptane | 100 | 24 | 92 | 2 |
Experimental Protocol: General Procedure for Ir-Catalyzed C-H Borylation
A representative protocol for the iridium-catalyzed C-H borylation of a pyrazole is as follows:
-
In a glovebox, charge a vial with the iridium catalyst (1.5 mol%), ligand (3 mol%), and B₂pin₂ (1.2 equiv).
-
Add the pyrazole substrate (1.0 mmol) and the solvent (e.g., cyclohexane).
-
Seal the vial and heat the mixture at the specified temperature for the indicated time.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the borylated pyrazole.
Catalytic Cycle for Iridium-Catalyzed C-H Borylation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: A Comprehensive Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 4-bromo-5-(trifluoromethyl)-1H-pyrazole was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar compounds, including other brominated and fluorinated pyrazole derivatives, and general best practices for the disposal of halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, regional, and national regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are based on a conservative approach, treating the compound as potentially hazardous due to its chemical structure.
Hazard Assessment of Structurally Similar Compounds
Due to the absence of a specific SDS, the hazard profile of this compound should be conservatively estimated based on related compounds. The trifluoromethyl group can enhance the compound's stability and persistence, while the bromo-pyrazole core suggests potential biological activity and hazards. Based on the SDS of analogous compounds, this compound should be handled as a hazardous substance.
The primary hazards associated with similar brominated and fluorinated pyrazole derivatives include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Quantitative Hazard Data from Analogous Compounds
The following table summarizes the hazard classifications for structurally related compounds, providing a basis for a cautious approach to handling and disposal.
| Compound | CAS Number | Hazard Statements |
| 4-Bromo-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 230295-07-5 | H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, causes skin and eye irritation, harmful if inhaled, may cause respiratory irritation)[1] |
| 4-Bromo-1-(difluoromethyl)-1H-pyrazole | Not Available | H302, H315, H319, H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation)[2] |
| 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | 50877-44-6 | Not classified as hazardous under GHS, but general chemical handling precautions apply.[3] |
| 4-Bromo-1H-pyrazole | 2075-45-8 | H315, H319 (Causes skin and serious eye irritation)[4] |
Standard Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures environmentally safe and compliant management of the compound.
Step-by-Step Disposal Procedures
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Due to the presence of bromine and fluorine, this compound must be classified as a halogenated organic waste .[5]
-
-
Personal Protective Equipment (PPE):
-
Waste Segregation and Container Selection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in a designated solid chemical waste container.[8]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a polyethylene container).[6]
-
Do not mix halogenated waste with non-halogenated waste to reduce disposal costs and ensure proper treatment.[9]
-
Keep the container closed except when adding waste.[5]
-
-
Empty Containers:
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5]
-
-
-
Waste Container Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.[5]
-
-
-
Storage of Waste:
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.
-
The storage area should be a secured, cool, and well-ventilated area away from direct sunlight and sources of ignition.[6]
-
Store segregated from incompatible materials such as strong oxidizing agents.[3][7]
-
-
Waste Disposal Request:
-
When the waste container is three-quarters full, request a pickup from your institution's EHS department.[9]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert:
-
Clear the area of all personnel.
-
Alert your supervisor and EHS department.
-
-
Control and Contain:
-
Cleanup and Decontamination:
-
Use dry clean-up procedures for solid spills to avoid generating dust.[1]
-
For liquid spills, absorb the material with an inert absorbent and place it into a suitable, labeled container for disposal.
-
After cleanup, decontaminate the area and all protective clothing and equipment.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
